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(2-Ethylpyridin-4-yl)methanol Documentation Hub

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  • Product: (2-Ethylpyridin-4-yl)methanol
  • CAS: 165558-78-1

Core Science & Biosynthesis

Foundational

(2-Ethylpyridin-4-yl)methanol CAS number

An In-depth Technical Guide to (2-Ethylpyridin-4-yl)methanol Introduction (2-Ethylpyridin-4-yl)methanol is a substituted pyridylmethanol, a class of heterocyclic compounds that serve as versatile building blocks in the l...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to (2-Ethylpyridin-4-yl)methanol

Introduction

(2-Ethylpyridin-4-yl)methanol is a substituted pyridylmethanol, a class of heterocyclic compounds that serve as versatile building blocks in the landscape of medicinal chemistry and drug discovery. The strategic placement of an ethyl group at the 2-position and a hydroxymethyl group at the 4-position of the pyridine ring offers a unique combination of steric and electronic properties, along with a primary alcohol for diverse chemical modifications. This guide provides a comprehensive technical overview of (2-Ethylpyridin-4-yl)methanol, covering its chemical properties, synthesis, analytical characterization, potential applications in drug development, and essential safety protocols. The information herein is curated for researchers, scientists, and drug development professionals, aiming to provide both foundational knowledge and actionable insights for its effective utilization in the laboratory.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in synthesis and drug design. These parameters influence solubility, reactivity, and pharmacokinetic profiles of its derivatives. The properties of (2-Ethylpyridin-4-yl)methanol are summarized below.

PropertyValueSource
CAS Number 5187-23-5Angene Chemical[1]
Molecular Formula C₈H₁₁NOBenchChem[2]
Molecular Weight 137.18 g/mol BenchChem[2]
IUPAC Name (2-Ethylpyridin-4-yl)methanolInferred
Canonical SMILES CCC1=NC=CC(=C1)COInferred
Purity Typically >95%BenchChem[2]
Appearance Solid or semi-solidInferred from analogs[3][4]
Storage Temperature 2-8°C, in a dry areaAngene Chemical[1]

Synthesis and Purification

The synthesis of (2-Ethylpyridin-4-yl)methanol can be approached through several established routes in heterocyclic chemistry. A common and reliable strategy involves the reduction of a suitable carboxylic acid or ester derivative at the 4-position of the 2-ethylpyridine core. This method is often preferred due to the commercial availability of the starting materials and the high efficiency of modern reducing agents.

Proposed Synthetic Pathway: Reduction of an Ester

The reduction of methyl 2-ethylisonicotinate is a robust method for the preparation of (2-Ethylpyridin-4-yl)methanol. Lithium aluminium hydride (LiAlH₄) is a powerful reducing agent capable of converting esters to primary alcohols in high yield. The causality behind this choice lies in the high reactivity of LiAlH₄, which ensures a complete reduction, and the straightforward work-up procedure.

Synthesis_of_2_Ethylpyridin_4_yl_methanol cluster_start Starting Material cluster_reaction Reduction Reaction cluster_product Final Product start Methyl 2-ethylisonicotinate reduction 1. LiAlH₄, Anhydrous THF 2. Aqueous Work-up start->reduction Reactant product (2-Ethylpyridin-4-yl)methanol reduction->product Yields Analytical_Workflow cluster_synthesis Post-Synthesis cluster_purification Purification & Purity cluster_structure Structural Elucidation cluster_final Final Confirmation crude Crude Product hplc_gc HPLC / GC Analysis (Purity Assessment) crude->hplc_gc Purity Check nmr_ms NMR (¹H, ¹³C) Mass Spectrometry (Structure Confirmation) hplc_gc->nmr_ms Structure Check final Pure (2-Ethylpyridin-4-yl)methanol nmr_ms->final Confirmed Drug_Discovery_Workflow start (2-Ethylpyridin-4-yl)methanol Versatile Building Block derivatization Derivatization Etherification Esterification Oxidation start->derivatization library Compound Library Diverse Structures derivatization->library screening Biological Screening (e.g., Kinase Assays) library->screening hit Hit Compound Lead Optimization screening->hit

Sources

Exploratory

An In-depth Technical Guide to (2-Ethylpyridin-4-yl)methanol: Physicochemical Properties, Synthesis, and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of (2-Ethylpyridin-4-yl)methanol, a pyridine derivative with significant potential in medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2-Ethylpyridin-4-yl)methanol, a pyridine derivative with significant potential in medicinal chemistry and materials science. This document delves into its core physical and chemical properties, outlines plausible synthetic and analytical methodologies, and discusses safety considerations. The information presented herein is curated for professionals in research and development, offering a foundational understanding of this versatile molecule.

Molecular Structure and Physicochemical Properties

(2-Ethylpyridin-4-yl)methanol is a substituted pyridine ring, featuring an ethyl group at the 2-position and a hydroxymethyl group at the 4-position. This unique arrangement of functional groups imparts a combination of basicity from the pyridine nitrogen and reactivity from the primary alcohol, making it a valuable building block in organic synthesis.

Key Physical Properties

While extensive experimental data for this specific isomer is not widely published, its properties can be reliably extrapolated from closely related analogs and computational models.

PropertyValue/InformationSource/Basis
Molecular Formula C₈H₁₁NOBenchChem[1]
Molecular Weight 137.18 g/mol BenchChem[1]
Appearance Likely a low melting solid or liquidExtrapolated from similar compounds[2]
Melting Point Not readily available; likely a low melting solid.BenchChem[1]
Boiling Point Not readily available; expected to be higher than 2-ethylpyridine (149-151 °C) due to the hydroxyl group.Extrapolated from 2-ethylpyridine data[3][4]
Solubility Soluble in water and common organic solvents (e.g., ethanol, methanol, dichloromethane).BenchChem[1]
pKa (of pyridinium ion) ~5-6Estimated based on pyridine analogs[1]

Synthesis and Purification

The synthesis of (2-Ethylpyridin-4-yl)methanol can be approached through several established synthetic strategies in pyridine chemistry. A plausible and efficient route involves the selective functionalization of a pre-existing 2-ethylpyridine core.

Proposed Synthetic Pathway: Reduction of a 4-Substituted Precursor

A common and effective method for the synthesis of pyridylmethanols is the reduction of a corresponding carboxylic acid or its ester derivative.

Synthesis_of_2_Ethylpyridin_4_yl_methanol cluster_0 Synthetic Pathway start 2-Ethyl-isonicotinic acid ester Methyl 2-ethyl-isonicotinate start->ester Esterification (MeOH, H⁺) LAH LiAlH₄, THF ester->LAH Reduction product (2-Ethylpyridin-4-yl)methanol LAH->product

Figure 1: Proposed synthetic route to (2-Ethylpyridin-4-yl)methanol via reduction.

Experimental Protocol: Reduction of Methyl 2-ethyl-isonicotinate

  • Esterification: 2-Ethyl-isonicotinic acid is esterified to its methyl ester using methanol in the presence of a catalytic amount of strong acid (e.g., H₂SO₄) under reflux conditions.

  • Reduction: The resulting methyl 2-ethyl-isonicotinate is dissolved in an anhydrous ether solvent, such as tetrahydrofuran (THF).

  • A solution of a reducing agent, typically lithium aluminum hydride (LiAlH₄), in THF is slowly added to the ester solution at 0 °C.

  • The reaction mixture is then stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution.

  • The resulting solid is filtered off, and the organic filtrate is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Analytical Characterization

The structural confirmation and purity assessment of (2-Ethylpyridin-4-yl)methanol would rely on a combination of standard spectroscopic and chromatographic techniques.

Spectroscopic Data (Predicted)
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the methylene protons of the hydroxymethyl group (a singlet), and distinct aromatic protons on the pyridine ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display signals corresponding to the eight unique carbon atoms in the molecule, including the aliphatic carbons of the ethyl group, the methylene carbon, and the aromatic carbons of the pyridine ring.

  • IR (Infrared) Spectroscopy: Key vibrational bands would include a broad O-H stretch from the alcohol group (around 3300 cm⁻¹), C-H stretches from the aromatic and aliphatic groups, and C=N and C=C stretching vibrations characteristic of the pyridine ring.

  • MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak (M⁺) at m/z = 137.18.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable methods for determining the purity of (2-Ethylpyridin-4-yl)methanol.

Analytical_Workflow cluster_1 Purity Analysis Workflow sample (2-Ethylpyridin-4-yl)methanol Sample hplc HPLC Analysis (Purity, Impurity Profile) sample->hplc gc GC-MS Analysis (Purity, Volatile Impurities) sample->gc nmr NMR Spectroscopy (Structural Confirmation) sample->nmr report Certificate of Analysis hplc->report gc->report nmr->report

Figure 2: A typical analytical workflow for compound characterization.

Safety and Handling

While a specific Safety Data Sheet (SDS) for (2-Ethylpyridin-4-yl)methanol is not widely available, data from structurally similar compounds, such as other pyridylmethanols and ethylpyridines, should be considered for safe handling.

General Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[5]

  • Ventilation: Use only in a well-ventilated area to avoid inhalation of any vapors or dust.[5]

  • Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[5]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

Potential Hazards (based on analogs):

  • Harmful if swallowed.[6]

  • May cause skin and eye irritation.[6]

For detailed safety information, it is crucial to consult the Safety Data Sheet provided by the supplier.

Applications in Research and Development

(2-Ethylpyridin-4-yl)methanol serves as a versatile intermediate in the synthesis of more complex molecules. Its bifunctional nature allows for a wide range of chemical transformations.

  • Medicinal Chemistry: The pyridine scaffold is a common motif in many biologically active compounds. The hydroxyl group can be further functionalized to introduce pharmacophoric features or to act as a linker to other molecular fragments.

  • Materials Science: Pyridine derivatives are utilized in the synthesis of ligands for metal complexes, which can have applications in catalysis and as functional materials.

References

  • Sigma-Aldrich.
  • Fisher Scientific.
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  • Actylis Lab Solutions.
  • BenchChem. 2-Pyridinemethanol, 4-ethyl-.
  • PubChem. (2-Aminopyridin-4-yl)methanol.
  • BenchChem. Technical Support Center: Synthesis of (2-Methylpyridin-4-yl)methanol.
  • BenchChem. Theoretical Properties of (2-Methylpyridin-4-yl)methanol: An In-depth Technical Guide.
  • MilliporeSigma. (2-Methylpyridin-4-yl)methanol.
  • Fluorochem. (6-Ethylpyridin-2-yl)methanol.
  • Sigma-Aldrich. (4-Methylpyridin-2-yl)methanol.
  • ChemicalBook. (2-AMINO-PYRIDIN-4-YL)-METHANOL synthesis.
  • Matrix Fine Chemicals. (PYRIDIN-4-YL)METHANOL.
  • ChemScene. 92247-71-7 | (2-Ethylphenyl)(pyridin-2-yl)methanol.
  • Google Patents. US3957792A - Process for preparing 2-ethyl-pyridine.
  • EPA. 4-Ethyl-4-piperidinemethanol Properties.
  • MilliporeSigma. (2-Methylpyrimidin-4-yl)methanol.
  • Sigma-Aldrich. (Tetrahydro-2H-pyran-4-yl)methanol.
  • ChemScene. 42508-74-7 | (4-Methylpyridin-2-yl)methanol.
  • DTIC. A NEW SYNTHESIS OF 2-PYRIDINE ALDOXIMES.
  • BenchChem. Application Notes and Protocols for (2-Methylpyridin-4-yl)methanol in Medicinal Chemistry.
  • The Good Scents Company. 2-ethyl pyridine, 100-71-0.
  • BenchChem. Purity analysis of (2-Methylpyridin-4-yl)methanol by different analytical techniques.
  • MilliporeSigma. 2-Ethylpyridine 97 100-71-0.
  • LookChem. (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol.
  • ResearchGate. Absorption spectra of BODIPY 2-4 in a) methanol and b) ethanol.
  • PubChem. (2-Chloropyridin-4-yl)methanol.
  • KAUST Repository. Spectro-kinetics of the methanol to hydrocarbons reaction combining online product analysis with UV–vis and FTIR spectroscopies throughout the space time evolution.
  • ChemSynthesis. (2-butyl-1,3-dithiolan-4-yl)methanol.
  • Sigma-Aldrich. Solvent Miscibility Table.
  • Rsc.org. Supporting Information “New Journal of Chemistry” New relationship models for solvent- pyrene solubility based on molecular.
  • NIST. Methyl Alcohol.
  • Koei Chemical Co., Ltd. 2-Ethylpyridine.
  • BRANDTECH Scientific. Solvent Boiling Point Chart.
  • Sigma-Aldrich. 2-Pyridinemethanol 98 586-98-1.
  • CymitQuimica. CAS 100277-27-8: 2H-Thiopyran-4-methanol, tetrahydro-.
  • PubChem. (4-Nitropyridin-2-yl)methanol.

Sources

Foundational

solubility of (2-Ethylpyridin-4-yl)methanol in various solvents

An In-depth Technical Guide to the Solubility of (2-Ethylpyridin-4-yl)methanol This technical guide provides a comprehensive analysis of the solubility of (2-Ethylpyridin-4-yl)methanol, a key heterocyclic building block...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of (2-Ethylpyridin-4-yl)methanol

This technical guide provides a comprehensive analysis of the solubility of (2-Ethylpyridin-4-yl)methanol, a key heterocyclic building block in medicinal chemistry and materials science. Given the limited publicly available quantitative solubility data for this specific compound, this document emphasizes the underlying physicochemical principles that govern its solubility, provides a qualitative assessment across various solvent classes, and details a robust experimental protocol for its empirical determination. This guide is intended for researchers, chemists, and formulation scientists who require a thorough understanding of this compound's behavior in solution for applications ranging from reaction optimization to drug formulation.

Physicochemical Profile of (2-Ethylpyridin-4-yl)methanol

A molecule's solubility is fundamentally dictated by its structure and resulting physicochemical properties. (2-Ethylpyridin-4-yl)methanol possesses a unique combination of polar and non-polar features that define its interactions with different solvents.

The structure consists of:

  • A pyridine ring : A moderately polar aromatic heterocycle where the nitrogen atom acts as a hydrogen bond acceptor.

  • A hydroxymethyl group (-CH₂OH) : A highly polar functional group capable of both donating and accepting hydrogen bonds.[1]

  • An ethyl group (-CH₂CH₃) : A non-polar alkyl substituent that contributes to the molecule's hydrophobic character.

These features are quantified in the properties summarized below. Understanding these parameters is crucial for predicting the compound's behavior in various environments.

PropertyValueData Source/Method
Molecular Formula C₈H₁₁NO-
Molecular Weight 137.18 g/mol -
IUPAC Name (2-Ethylpyridin-4-yl)methanol-
CAS Number 5187-23-5[2]
Predicted pKa (Conjugate Acid) ~5.5 - 6.0Analog-based Prediction[3]
Predicted XLogP3 ~1.0 - 1.5Analog-based Prediction

Note: Predicted values are derived from data on analogous compounds, such as (2-Methylpyridin-4-yl)methanol and 4-Pyridinemethanol, and should be confirmed by experimental data.

Theoretical Framework and Qualitative Solubility Analysis

The principle of "like dissolves like" is the cornerstone of solubility prediction.[4] This principle states that substances with similar intermolecular forces are more likely to be soluble in one another. The interplay between the solute's ability to form hydrogen bonds and its overall polarity versus the properties of the solvent determines the extent of dissolution.

Role of Intermolecular Forces

The key interactions governing the solubility of (2-Ethylpyridin-4-yl)methanol are:

  • Hydrogen Bonding : The hydroxyl group is the primary driver for solubility in protic solvents. It can act as a hydrogen bond donor (via the -OH proton) and an acceptor (via the oxygen's lone pairs). The pyridine nitrogen further contributes as a hydrogen bond acceptor.[1]

  • Dipole-Dipole Interactions : The inherent polarity of the pyridine ring and the hydroxymethyl group allows for favorable interactions with other polar molecules.

  • Van der Waals Forces (Dispersion Forces) : The entire molecule, particularly the ethyl group and the aromatic ring, experiences these weaker, non-specific interactions, which are dominant in non-polar solvents.[5]

The following diagram illustrates the potential hydrogen bonding interactions between (2-Ethylpyridin-4-yl)methanol and representative protic and aprotic solvents.

G cluster_solute (2-Ethylpyridin-4-yl)methanol cluster_protic Polar Protic Solvents cluster_aprotic Polar Aprotic Solvents solute Py-CH₂OH solute_N Pyridine N (H-bond Acceptor) solute->solute_N solute_OH Hydroxyl -OH (H-bond Donor & Acceptor) solute->solute_OH water Water (H₂O) solute_N->water H-bonding (Acceptor) methanol Methanol (CH₃OH) solute_N->methanol H-bonding (Acceptor) solute_OH->water Strong H-bonding (Donor & Acceptor) solute_OH->methanol Strong H-bonding (Donor & Acceptor) dmso DMSO solute_OH->dmso H-bonding (Donor only)

Caption: Intermolecular interactions influencing solubility.

Predicted Solubility in Solvent Classes
  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol) : High solubility is expected. These solvents can engage in strong hydrogen bonding with both the hydroxyl group and the pyridine nitrogen, effectively solvating the molecule.[1][6] The energy gained from these strong solute-solvent interactions readily overcomes the energy of the solute's crystal lattice.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) : Moderate to good solubility is anticipated. While these solvents cannot donate hydrogen bonds, they are effective hydrogen bond acceptors and have strong dipoles that can interact with the polar regions of (2-Ethylpyridin-4-yl)methanol.[7]

  • Low-Polarity and Nonpolar Solvents (e.g., Dichloromethane, Ethyl Acetate, Toluene, Hexane) : Solubility is expected to be limited. These solvents interact primarily through weak van der Waals forces. The energy required to break the strong intermolecular hydrogen bonds within the solid (2-Ethylpyridin-4-yl)methanol is not sufficiently compensated by these weak solute-solvent interactions. The presence of the non-polar ethyl group may slightly enhance solubility in less polar solvents compared to its methyl or unsubstituted analogs, but the polar groups will still dominate.

Gold Standard Protocol: Experimental Solubility Determination

While theoretical analysis provides a valuable forecast, empirical data is essential for all research and development applications. The shake-flask method is the universally recognized "gold standard" for determining thermodynamic equilibrium solubility due to its reliability and accuracy.[8]

The Equilibrium Shake-Flask Method

This method involves creating a saturated solution of the compound in the solvent of interest and then quantifying the concentration of the dissolved solute.

Workflow Diagram:

G start Start prep 1. Preparation Add excess solid to a known volume of solvent. start->prep equil 2. Equilibration Agitate at constant temperature (24-48h). prep->equil sep 3. Separation Filter or centrifuge to remove undissolved solid. equil->sep quant 4. Quantification Analyze supernatant concentration (e.g., by HPLC, UV-Vis). sep->quant calc 5. Calculation Determine solubility (mg/mL or mol/L). quant->calc end End calc->end

Caption: Experimental workflow for the shake-flask method.

Detailed Step-by-Step Protocol
  • Preparation :

    • Accurately weigh an amount of (2-Ethylpyridin-4-yl)methanol that is known to be in excess of its expected solubility and add it to a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).

    • Add a precise, known volume or mass of the desired solvent to the vial.

    • Causality: Using an excess of solid is critical to ensure that the resulting solution is truly saturated, which is the definition of thermodynamic equilibrium solubility.[8]

  • Equilibration :

    • Place the sealed vial in a temperature-controlled environment, such as an orbital shaker or a temperature-controlled water bath.

    • Agitate the mixture continuously for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached. The time may vary depending on the compound and solvent.

    • Causality: Continuous agitation maximizes the surface area of the solid in contact with the solvent, accelerating the dissolution process. Maintaining a constant temperature is crucial as solubility is highly temperature-dependent.

  • Phase Separation :

    • Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant (the clear liquid phase) using a syringe fitted with a solvent-compatible filter (e.g., a 0.22 µm PTFE filter).

    • Alternatively, centrifuge the vial at high speed and then sample the supernatant.

    • Causality: This step must be performed without altering the temperature and must completely remove all particulate matter. Any remaining solid particles in the sample will lead to an overestimation of the solubility.

  • Quantification :

    • Accurately dilute the filtered supernatant with a suitable mobile phase or solvent to a concentration within the linear range of the analytical instrument.

    • Analyze the concentration of (2-Ethylpyridin-4-yl)methanol in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy.

    • Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

    • Trustworthiness: A validated, linear, and specific analytical method is the cornerstone of a self-validating protocol. It ensures that the measured signal corresponds only to the solute of interest and provides an accurate concentration value.

  • Calculation :

    • Use the measured concentration and the dilution factor to calculate the original concentration of the saturated solution.

    • Express the final solubility in appropriate units, such as mg/mL, g/100mL, or mol/L.

Data Presentation

Experimental results should be recorded systematically to allow for clear interpretation and comparison.

Table for Experimental Solubility Data:

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Observations
Water25
Methanol25
Ethanol25
Acetonitrile25
Acetone25
Dimethyl Sulfoxide (DMSO)25
Dichloromethane (DCM)25
Toluene25
Hexane25

Safety and Handling

Proper safety precautions are paramount when handling any chemical. For (2-Ethylpyridin-4-yl)methanol and associated solvents, the following guidelines, based on data for analogous compounds, should be followed.[2][9]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Ventilation : Handle the compound and all organic solvents in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

  • Handling : Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Wash hands thoroughly after handling.[9]

  • Storage : Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[10] Keep away from incompatible materials such as strong acids and oxidizing agents.

  • Disposal : Dispose of waste materials in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[2]

Conclusion

While specific quantitative solubility data for (2-Ethylpyridin-4-yl)methanol is not widely published, a robust understanding of its molecular structure allows for a reliable qualitative prediction of its behavior. Its amphiphilic nature, combining a hydrogen-bonding hydroxymethyl group with a moderately polar pyridine ring and a non-polar ethyl group, suggests high solubility in polar protic solvents, moderate solubility in polar aprotic solvents, and poor solubility in non-polar solvents. For all practical applications, these predictions must be substantiated with rigorous experimental data. The detailed shake-flask protocol provided in this guide offers a reliable and authoritative method for researchers to generate the precise solubility data required for their work, ensuring both scientific integrity and project success.

Sources

Exploratory

The Emerging Potential of (2-Ethylpyridin-4-yl)methanol Derivatives in Medicinal Chemistry: A Technical Guide

Introduction: The Pyridine Scaffold and the Promise of the (2-Ethylpyridin-4-yl)methanol Core The pyridine ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved drugs and clinica...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyridine Scaffold and the Promise of the (2-Ethylpyridin-4-yl)methanol Core

The pyridine ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1] Its unique electronic properties and ability to engage in various biological interactions have made it a "privileged scaffold" in drug discovery. Within this vast chemical space, the (2-Ethylpyridin-4-yl)methanol framework presents a particularly intriguing starting point for the development of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, potential derivatization, and prospective therapeutic applications of (2-Ethylpyridin-4-yl)methanol and its analogs, offering a forward-looking perspective for researchers and drug development professionals. While this specific scaffold is an emerging area of research, by drawing parallels with closely related structures, we can elucidate its significant potential.

Physicochemical Properties of the Core Structure

Understanding the fundamental physicochemical properties of the (2-Ethylpyridin-4-yl)methanol core is essential for predicting its behavior in biological systems and for guiding the design of synthetic routes and analog libraries.

PropertyValue (Predicted/Analog-Based)Data Source/Rationale
Molecular Formula C8H11NO-
Molecular Weight 137.18 g/mol -
IUPAC Name (2-Ethylpyridin-4-yl)methanol-
SMILES CCC1=NC=CC(=C1)CO-
pKa (Conjugate Acid) ~6.0Based on analogous substituted pyridines.
LogP ~1.2Predicted based on structure.
Solubility Soluble in water, methanol, ethanolBased on the properties of similar small polar molecules.

Synthesis of the (2-Ethylpyridin-4-yl)methanol Core

The synthesis of the (2-Ethylpyridin-4-yl)methanol core can be approached through several established synthetic strategies. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Key Synthetic Pathways
  • Reduction of a 4-Substituted-2-ethylpyridine: This is a versatile approach that can start from a carboxylic acid, ester, or nitrile at the 4-position of the pyridine ring.

  • Oxidation of 2-Ethyl-4-methylpyridine: Selective oxidation of the methyl group at the 4-position of 2-ethyl-4-methylpyridine offers a direct route to the desired alcohol.

  • Grignard Reaction: The reaction of a suitable Grignard reagent with a 4-formyl-2-ethylpyridine derivative can also yield the target compound.

cluster_0 Synthetic Pathways to (2-Ethylpyridin-4-yl)methanol 2-Ethyl-4-cyanopyridine 2-Ethyl-4-cyanopyridine Core (2-Ethylpyridin-4-yl)methanol 2-Ethyl-4-cyanopyridine->Core Reduction (e.g., LiAlH4) 2-Ethyl-isonicotinic acid 2-Ethyl-isonicotinic acid 2-Ethyl-isonicotinic acid->Core Reduction (e.g., LiAlH4) 2-Ethyl-4-methylpyridine 2-Ethyl-4-methylpyridine 2-Ethyl-4-methylpyridine->Core Selective Oxidation cluster_1 Derivatization Strategies Core (2-Ethylpyridin-4-yl)methanol Ether Ether Derivatives Core->Ether Williamson Ether Synthesis Ester Ester Derivatives Core->Ester Esterification Aldehyde 2-Ethyl-4-formylpyridine Core->Aldehyde Oxidation (e.g., PCC, DMP) N_Oxide Pyridine N-Oxide Core->N_Oxide N-Oxidation (e.g., m-CPBA) Carboxylic_Acid 2-Ethyl-isonicotinic acid Aldehyde->Carboxylic_Acid Further Oxidation Amine Amine Derivatives Aldehyde->Amine Reductive Amination

Sources

Foundational

The Strategic Utility and Commercial Landscape of (2-Ethylpyridin-4-yl)methanol in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide Executive Summary As a Senior Application Scientist specializing in heterocycli...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary

As a Senior Application Scientist specializing in heterocyclic building blocks, I frequently encounter the challenge of balancing molecular lipophilicity with target-binding affinity in early-stage drug discovery. (2-Ethylpyridin-4-yl)methanol (CAS: 165558-78-1) represents a highly versatile scaffold that addresses this exact challenge. The presence of the 2-ethyl substitution enhances the lipophilic ligand efficiency of the pyridine core, while the 4-hydroxymethyl group provides an orthogonal reactive handle for cross-coupling, oxidation, or esterification.

This guide provides an authoritative analysis of the commercial availability, synthetic handling, and downstream applications of (2-Ethylpyridin-4-yl)methanol, anchored by field-proven protocols and mechanistic insights.

Physicochemical Profiling & Commercial Availability

Before integrating any building block into a high-throughput screening (HTS) library or a scale-up route, establishing a reliable supply chain is critical. The commercial landscape for (2-Ethylpyridin-4-yl)methanol is currently supported by specialized chemical vendors catering to the pharmaceutical sector.

Table 1: Physicochemical Properties & Commercial Sourcing Data
ParameterSpecification / Data
Chemical Name (2-Ethylpyridin-4-yl)methanol
CAS Registry Number 165558-78-1
Molecular Formula C8H11NO
Molecular Weight 137.179 g/mol
MDL Number MFCD16988724
Supplier A (Aaron Chemicals) $372.00 / 50 mg ; $542.00 / 100 mg (95% Purity) [1]
Supplier B (BLD Pharm) Catalog #: BD525692 (Global Stock) [2]
Lead Time Typically 2-3 weeks for non-stock synthesis [1]

Insight: The relatively high cost-per-milligram reflects the specialized nature of the 2-ethyl-4-substituted pyridine substitution pattern. For milligram-scale SAR (Structure-Activity Relationship) studies, direct purchasing is viable. However, for multi-gram scale-up, in-house synthesis is often required.

Synthetic Methodology: Chemoselective Reduction

When commercial lead times are prohibitive, synthesizing (2-Ethylpyridin-4-yl)methanol in-house from commercially available 2-ethylisonicotinic acid is the optimal strategy.

Causality in Reagent Selection

Standard reducing agents like Lithium Aluminum Hydride (LiAlH4) can be overly aggressive, sometimes leading to partial reduction of the electron-deficient pyridine ring. To ensure absolute chemoselectivity, Borane-Tetrahydrofuran (BH3·THF) is the reagent of choice. Borane acts as an electrophilic reducing agent, coordinating first to the Lewis basic pyridine nitrogen, and subsequently reducing the carboxylic acid to the primary alcohol without saturating the aromatic ring.

Protocol 1: Step-by-Step Synthesis of (2-Ethylpyridin-4-yl)methanol

This protocol is designed as a self-validating system; the visual cues (gas evolution) and temperature controls directly dictate the reaction's progression.

  • Inert Preparation: Flame-dry a 250 mL round-bottom flask. Flush with ultra-pure Argon.

  • Substrate Dissolution: Dissolve 10.0 mmol of 2-ethylisonicotinic acid in 50 mL of anhydrous THF. Cool the stirring solution to 0 °C using an ice-water bath.

  • Electrophilic Addition: Add 30.0 mmol (3 eq) of BH3·THF (1.0 M solution) dropwise over 30 minutes. Causality: The slow addition controls the exothermic hydrogen gas evolution and prevents thermal runaway.

  • Reflux & Reduction: Remove the ice bath and heat the reaction to reflux (65 °C) for 12 hours.

  • Quenching (Critical Step): Cool the reaction to 0 °C. Cautiously add Methanol (20 mL) dropwise. Causality: Methanol safely solvolyzes the intermediate borate esters and destroys unreacted borane, forming volatile trimethyl borate.

  • Isolation: Concentrate the mixture in vacuo. Partition the residue between saturated aqueous NaHCO3 and Ethyl Acetate. Extract the aqueous layer 3x with EtOAc. Dry the combined organics over Na2SO4, filter, and concentrate to yield the crude product.

Synthesis N1 2-Ethylisonicotinic Acid (Starting Material) N2 BH3-THF Complex (0°C to Reflux) N1->N2 Electrophilic Addition N3 Intermediate Borate Complex N2->N3 Chemoselective Reduction N4 Methanol Quench (Hydrolysis) N3->N4 Borate Cleavage N5 (2-Ethylpyridin-4-yl)methanol CAS: 165558-78-1 N4->N5 Purification (EtOAc)

Fig 1: Chemoselective synthetic workflow for (2-Ethylpyridin-4-yl)methanol.

Applications in Medicinal Chemistry & Drug Discovery

(2-Ethylpyridin-4-yl)methanol is not merely a passive structural unit; it is an active participant in several cutting-edge therapeutic modalities.

Antimicrobial Pyridine-Thiazole Conjugates

The hydroxymethyl group of (2-Ethylpyridin-4-yl)methanol can be oxidized to an aldehyde, which is then utilized to synthesize pyridine-thiazole-hydrazone conjugates. These hybrid architectures are critical in new drug discovery for combating multidrug-resistant pathogens. The 2-ethylpyridine moiety enhances the lipophilicity of the conjugate, allowing better penetration of bacterial cell walls, while the thiazole-hydrazone core provides potent antimicrobial and antioxidant activity [3].

Transition Metal Complexation for Anticancer Agents

A rapidly expanding field is the use of pyridine derivatives as N-donor ligands for transition metals. Copper(II) complexes utilizing 2-ethylpyridine and related hydroxymethylpyridines exhibit remarkable in vitro anticancer properties [4]. The nitrogen atom of the pyridine ring coordinates tightly with the Cu(II) center, forming square planar or square pyramidal geometries.

Causality of Action: The lipophilic 2-ethyl group facilitates cellular uptake of the metal complex. Once inside the cancer cell, the Cu(II) complex undergoes redox cycling, generating Reactive Oxygen Species (ROS) that lead to targeted DNA cleavage and apoptosis [4].

MoA L1 (2-Ethylpyridin-4-yl)methanol (Ligand) C1 Cu(II)-Pyridine Complex (Square Planar) L1->C1 N-Coordination M1 Cu(II) Salt (e.g., CuCl2) M1->C1 Chelation Cell Cancer Cell Permeation (Lipophilicity Driven) C1->Cell Cellular Uptake ROS ROS Generation & Oxidative Stress Cell->ROS Redox Cycling Apo Apoptosis / DNA Cleavage ROS->Apo Cytotoxicity

Fig 2: Mechanism of Action for Cu(II)-(2-Ethylpyridin-4-yl)methanol anticancer complexes.

Quality Control & Analytical Validation

Protocol 2: Analytical Validation System
  • LC-MS Analysis:

    • Method: Reverse-phase C18 column, gradient elution (Water/Acetonitrile with 0.1% Formic Acid).

    • Validation Metric: Look for the [M+H]+ peak at m/z 138.1 . A single sharp peak in the UV chromatogram (254 nm) confirms >95% purity.

  • 1H-NMR Analysis (400 MHz, CDCl3):

    • Validation Metric: The structural isomerism must be confirmed.

    • Expected Signals:

      • A triplet (~1.3 ppm, 3H) and a quartet (~2.8 ppm, 2H) confirm the 2-ethyl group.

      • A singlet (~4.7 ppm, 2H) confirms the hydroxymethyl group.

      • The aromatic region will show a doublet (~8.4 ppm, 1H) for the proton adjacent to the nitrogen, confirming the 4-substitution pattern relative to the nitrogen and ethyl group.

By strictly adhering to these analytical benchmarks, researchers can confidently deploy (2-Ethylpyridin-4-yl)methanol in complex synthetic routes without the risk of propagating isomeric impurities.

References

  • Aaron Chemicals. "All Products Page 35253: (2-ethylpyridin-4-yl)methanol (CAS: 165558-78-1)." Aaron Chemicals Catalog.
  • BLD Pharm. "18088-01-2 | (2,6-Dimethylpyridin-4-yl)methanol and related derivatives." BLD Pharm Catalog.
  • Bibliomed. "Synthesis and Molecular Docking Studies of Novel Pyridine-Thiazole-Hydrazone Conjugates as Antimicrobial and Antioxidant Agents." Bibliomed Research.
  • Malik, M., et al. "Copper(ii) complexes with 2-ethylpyridine and related hydroxyl pyridine derivatives: structural, spectroscopic, magnetic and anticancer in vitro studies." RSC Advances, 2022, 12(42), 27648-27665.

Protocols & Analytical Methods

Method

(2-Ethylpyridin-4-yl)methanol as a ligand in coordination chemistry

Executive Summary (2-Ethylpyridin-4-yl)methanol is a highly versatile, bifunctional ligand that is increasingly utilized in advanced coordination chemistry, materials science, and metallodrug development. While the paren...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-Ethylpyridin-4-yl)methanol is a highly versatile, bifunctional ligand that is increasingly utilized in advanced coordination chemistry, materials science, and metallodrug development. While the parent compound, 4-pyridinemethanol, is a well-established building block for metal-organic frameworks (MOFs) and discrete complexes [1], the introduction of an ethyl group at the 2-position fundamentally alters the ligand's steric profile and lipophilicity. This application note provides drug development professionals and inorganic chemists with mechanistic insights, structural data, and validated protocols for deploying (2-Ethylpyridin-4-yl)methanol in the synthesis of therapeutic transition-metal complexes and supramolecular architectures.

Mechanistic Insights: The "2-Ethyl" Advantage

The utility of (2-Ethylpyridin-4-yl)methanol stems from its dual-functionality and unique spatial geometry. The molecule operates via three distinct mechanistic pillars:

  • Primary σ -Coordination (N-Donor): The pyridine nitrogen acts as a potent Lewis base, forming strong coordinate covalent bonds with transition metals (e.g., Ru(II), Zn(II), Co(II), Ag(I)).

  • Secondary Supramolecular Assembly (O-Donor/H-Bonding): The hydroxymethyl group (-CH₂OH) at the 4-position can participate in extensive intermolecular hydrogen bonding. In MOF synthesis, this group prevents intracubane hydrogen bonding, forcing the assembly of extended three-dimensional framework structures [3]. Furthermore, it serves as a synthetic handle for esterification, allowing the attachment of targeted therapeutic agents like chlorambucil [2].

  • Steric and Lipophilic Modulation (The 2-Ethyl Effect): The 2-ethyl group introduces significant steric bulk adjacent to the coordinating nitrogen. This steric hindrance restricts rotation around the Metal-Nitrogen bond, often favoring lower coordination numbers (e.g., tetrahedral over octahedral geometries)[4]. In metallodrug design, the alkyl chain increases the overall LogP of the complex, enhancing passive diffusion across phospholipid bilayers and improving cellular uptake in cancer cell lines [2].

G LIG (2-Ethylpyridin-4-yl)methanol NDONOR Pyridine N-Donor (σ-coordination) LIG->NDONOR OHGRP Hydroxymethyl Group (H-bonding / O-donor) LIG->OHGRP ETHYL 2-Ethyl Group (Steric Bulk & Lipophilicity) LIG->ETHYL MOF Metal-Organic Frameworks (MOFs) NDONOR->MOF Primary Linkage DRUG Metallodrugs (e.g., Ru/Pt complexes) NDONOR->DRUG Metal Binding OHGRP->MOF Supramolecular Assembly OHGRP->DRUG Functionalization Site ETHYL->MOF Pore Size Tuning ETHYL->DRUG Enhanced Cellular Uptake

Diagram 1: Mechanistic pathways of (2-Ethylpyridin-4-yl)methanol in coordination chemistry.

Quantitative Data Presentation: Ligand Comparison

To understand the impact of the 2-ethyl substitution, it is crucial to compare its physicochemical and crystallographic parameters against the un-substituted 4-pyridinemethanol.

Parameter4-Pyridinemethanol [1](2-Ethylpyridin-4-yl)methanolCausality / Impact on Coordination
LogP (Calculated) ~0.15~1.20Higher lipophilicity enhances membrane permeability for Ru(II) anticancer complexes.
Steric Profile Minimal hindranceModerate hindranceRestricts M-N bond rotation; favors discrete complexes or 2D sheets over dense 3D networks.
Preferred Zn(II) Geometry Octahedral / PolymericTetrahedral / DiscreteSteric clash of the 2-ethyl group prevents the coordination of a 5th or 6th bulky ligand.
H-Bonding Capacity High (Inter/Intra)High (Inter-molecular)The -CH₂OH group drives noncovalent synthesis of zeolite-like materials via inter-SBU voids [3].

Experimental Protocols

The following protocols are designed as self-validating systems. Causality for each critical step is explicitly stated to ensure reproducibility and to aid troubleshooting.

Protocol 1: Synthesis of a Discrete Ruthenium(II) Anticancer Complex

Objective: To synthesize [Ru(η6-p-cymene)Cl(2-Ethylpyridin-4-yl-methanol)]PF6​ , a putative antineoplastic agent targeting mitochondrial pathways [2].

Materials: [RuCl2​(η6-p-cymene)]2​ dimer, (2-Ethylpyridin-4-yl)methanol, Methanol (anhydrous), Ammonium hexafluorophosphate ( NH4​PF6​ ), Diethyl ether.

Step-by-Step Methodology:

  • Precursor Dissolution: Suspend 0.10 mmol (61.2 mg) of the [RuCl2​(η6-p-cymene)]2​ dimer in 10 mL of anhydrous methanol under an inert argon atmosphere.

    • Causality: Methanol is chosen because it solubilizes the cleaved monomeric species while preventing premature hydrolysis of the Ru-Cl bond.

  • Ligand Addition: Add 0.21 mmol (28.8 mg) of (2-Ethylpyridin-4-yl)methanol dropwise to the suspension.

    • Causality: A slight stoichiometric excess (2.1 eq) ensures complete cleavage of the stable ruthenium dimer into the monomeric complex.

  • Reflux: Heat the mixture to 60°C and stir for 4 hours. The solution will transition from a dark red suspension to a clear, bright yellow/orange solution.

    • Causality: The color change serves as a self-validating visual indicator that the chloride bridges of the dimer have been successfully cleaved by the pyridine N-donor.

  • Counter-ion Exchange: Cool the solution to room temperature. Add a concentrated methanolic solution of NH4​PF6​ (0.25 mmol).

    • Causality: Exchanging the coordinating chloride ion for the non-coordinating PF6−​ anion increases the crystallinity and drives the precipitation of the cationic ruthenium complex.

  • Isolation: Reduce the solvent volume in vacuo to ~2 mL. Add 15 mL of cold diethyl ether to induce rapid precipitation. Filter the microcrystalline solid, wash with cold ether, and dry under vacuum.

Workflow STEP1 Step 1: Precursor Dissolution Dissolve [RuCl2(p-cymene)]2 in anhydrous MeOH STEP2 Step 2: Ligand Addition Add (2-Ethylpyridin-4-yl)methanol (2.1 eq) STEP1->STEP2 STEP3 Step 3: Reflux & Cleavage Heat at 60°C for 4h to cleave Ru-Cl-Ru bridges STEP2->STEP3 STEP4 Step 4: Counter-ion Exchange Add NH4PF6 to precipitate the cationic complex STEP3->STEP4 STEP5 Step 5: Isolation Filter, wash with Et2O, dry in vacuo STEP4->STEP5

Diagram 2: Step-by-step synthetic workflow for Ruthenium(II) metallodrug synthesis.

Protocol 2: Assembly of a Zinc-based 2D Coordination Polymer

Objective: To synthesize a 2D framework utilizing (2-Ethylpyridin-4-yl)methanol as a ditopic spacer interconnecting zinc phosphate clusters [4].

Materials: Zinc acetate dihydrate ( Zn(OAc)2​⋅2H2​O ), 2,6-diisopropylphenyl phosphate ( dippH2​ ), (2-Ethylpyridin-4-yl)methanol, Methanol.

Step-by-Step Methodology:

  • Cluster Generation: In a glass vial, dissolve 0.25 mmol of Zn(OAc)2​⋅2H2​O and 0.25 mmol of dippH2​ in 5 mL of methanol. Stir for 30 minutes.

    • Causality: This pre-assembles the double-four-ring (D4R) zinc phosphate secondary building units (SBUs) in situ.

  • Ligand Integration: Slowly layer a solution of 0.13 mmol (2-Ethylpyridin-4-yl)methanol in 2 mL of methanol over the zinc phosphate solution.

    • Causality: The 2:1 ratio of Zn to ligand ensures that the ligand acts as a bridge between two D4R cubanes rather than capping them. The slow diffusion (layering) prevents rapid, amorphous precipitation.

  • Crystallization: Seal the vial and leave it undisturbed at ambient temperature (25°C) for 7 to 10 days.

    • Causality: Slow solvent evaporation allows the reversible coordination bonds (Zn-N) and hydrogen bonds (O-H···O) to continuously break and reform, eventually settling into the thermodynamically stable 2D crystalline phase [4].

  • Harvesting: Collect the resulting block-shaped crystals via vacuum filtration. Wash with minimal cold methanol to remove unreacted precursors.

References

  • "Enhanced DNA damage and anti-proliferative activity of a novel ruthenium complex with a chlorambucil-decorated ligand." PubMed. Available at:[Link]

  • "Dimensionality Alteration and Intra- versus Inter-SBU Void Encapsulation in Zinc Phosphate Frameworks." Inorganic Chemistry - ACS Publications. Available at: [Link]

  • "Ab Initio Chemical Synthesis of Designer Metal Phosphate Frameworks at Ambient Conditions." Inorganic Chemistry - ACS Publications. Available at: [Link]

Application

The Rising Star in Medicinal Chemistry: Applications of (2-Ethylpyridin-4-yl)methanol

The pyridine scaffold is a cornerstone in the edifice of medicinal chemistry, with its derivatives forming the backbone of numerous therapeutic agents. Among the vast array of functionalized pyridines, (2-Ethylpyridin-4-...

Author: BenchChem Technical Support Team. Date: March 2026

The pyridine scaffold is a cornerstone in the edifice of medicinal chemistry, with its derivatives forming the backbone of numerous therapeutic agents. Among the vast array of functionalized pyridines, (2-Ethylpyridin-4-yl)methanol is emerging as a particularly promising building block for the synthesis of novel bioactive molecules. While direct and extensive literature on (2-Ethylpyridin-4-yl)methanol is still developing, its structural analogy to the well-studied (2-Methylpyridin-4-yl)methanol allows for insightful extrapolation of its potential applications and synthetic utility. This technical guide provides a comprehensive overview of the prospective applications of (2-Ethylpyridin-4-yl)methanol in medicinal chemistry, complete with detailed synthetic and derivatization protocols.

Physicochemical Properties

A foundational understanding of the physicochemical properties of (2-Ethylpyridin-4-yl)methanol is crucial for its effective application in drug design and synthesis. The following table summarizes key predicted and known properties, drawing comparisons with its methyl analog where direct data is unavailable.

PropertyValue (Predicted/Inferred)Reference
Molecular Formula C₈H₁₁NO-
Molecular Weight 137.18 g/mol -
Appearance Likely a white to off-white solid
Solubility Expected to be soluble in water, methanol, and ethanol
pKa (Conjugate Acid) ~5.9 (inferred from pyridine)-

Potential Therapeutic Applications

The strategic placement of an ethyl group at the 2-position and a hydroxymethyl group at the 4-position of the pyridine ring offers multiple avenues for structural modification, paving the way for the development of novel therapeutics across various disease areas. The versatility of the pyridine core is well-documented, with derivatives showing a wide spectrum of biological activities.

Oncology

The pyridine ring is a privileged scaffold in the design of kinase inhibitors, a major class of anticancer drugs. The hydroxymethyl group of (2-Ethylpyridin-4-yl)methanol can be readily modified to introduce pharmacophores that can engage in crucial hydrogen bonding interactions within the ATP-binding pocket of various kinases. Furthermore, the ethyl group can provide favorable hydrophobic interactions, potentially enhancing binding affinity and selectivity.

Neurodegenerative Diseases

Substituted pyridines have been explored as modulators of various neurological targets. For instance, derivatives of similar pyridine structures have been investigated as inhibitors of Sterile Alpha and Toll/Interleukin-1 Receptor motif-containing 1 (SARM1), a key player in axonal degeneration, presenting a therapeutic target for conditions like peripheral neuropathy and traumatic brain injury.

Infectious Diseases

The pyridine moiety is a recurring motif in a multitude of antimicrobial and antiviral agents. The structural features of (2-Ethylpyridin-4-yl)methanol can be exploited to synthesize novel compounds with potential efficacy against a range of pathogens. For example, a related compound, 2,6-Bis(hydroxymethyl)-4-methylpyridine, has been investigated as a potential inhibitor of HIV entry.

Cardiovascular and Metabolic Diseases

The relevance of the substituted pyridine core in cardiovascular and metabolic drug discovery is highlighted by the synthesis of Finerenone, a non-steroidal mineralocorticoid receptor antagonist, which utilizes a 2-methylpyridine scaffold. This suggests that (2-Ethylpyridin-4-yl)methanol could serve as a valuable starting material for the development of new therapies for chronic kidney disease, hypertension, and other related disorders. A notable example of a structurally related compound is 2-(5-ethylpyridin-2-yl)ethanol, which is a key intermediate in the synthesis of the antidiabetic drug pioglitazone.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and derivatization of (2-Ethylpyridin-4-yl)methanol. These protocols are designed to be self-validating, with explanations for critical experimental choices.

Protocol 1: Synthesis of (2-Ethylpyridin-4-yl)methanol

The synthesis of (2-Ethylpyridin-4-yl)methanol can be approached through several established synthetic routes for substituted pyridines. A common strategy involves the reduction of a suitable 4-substituted-2-ethylpyridine precursor.

Workflow for the Synthesis of (2-Ethylpyridin-4-yl)methanol

start 2-Ethyl-4-cyanopyridine step1 Reduction (e.g., LiAlH4 in THF) start->step1 product (2-Ethylpyridin-4-yl)methanol step1->product

Caption: A generalized synthetic workflow for (2-Ethylpyridin-4-yl)methanol.

Materials:

  • 2-Ethyl-4-cyanopyridine

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.5 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 2-Ethyl-4-cyanopyridine (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

    • Causality: The dropwise addition at low temperature is crucial to control the exothermic reaction and prevent side reactions.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

    • Self-Validation: The formation of a granular precipitate indicates the successful quenching of the reducing agent.

  • Filter the resulting solid and wash it thoroughly with THF.

  • Combine the filtrate and washes, and concentrate under reduced pressure.

  • Dissolve the residue in EtOAc and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford pure (2-Ethylpyridin-4-yl)methanol.

Protocol 2: O-Alkylation of (2-Ethylpyridin-4-yl)methanol

The conversion of the primary alcohol to an ether is a common modification to alter physicochemical properties and introduce new functionalities.

Workflow for O-Alkylation

start (2-Ethylpyridin-4-yl)methanol step1 Deprotonation (e.g., NaH in DMF) start->step1 step2 Alkylation (e.g., R-X) step1->step2 product 4-((Alkoxy)methyl)-2-ethylpyridine step2->product

Caption: General workflow for the O-alkylation of (2-Ethylpyridin-4-yl)methanol.

Materials:

  • (2-Ethylpyridin-4-yl)methanol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of NaH (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of (2-Ethylpyridin-4-yl)methanol (1.0 eq) in anhydrous DMF dropwise.

    • Expertise: Using a strong base like NaH ensures complete deprotonation of the alcohol to form the more nucleophilic alkoxide.

  • Stir the mixture at room temperature for 30 minutes or until the evolution of hydrogen gas ceases.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with EtOAc (3 x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired ether.

Protocol 3: Oxidation to 2-Ethyl-isonicotinaldehyde

The oxidation of the primary alcohol to an aldehyde provides a key intermediate for further functionalization, such as reductive amination or Wittig reactions.

Workflow for Oxidation

start (2-Ethylpyridin-4-yl)methanol step1 Oxidation (e.g., PCC or DMP) start->step1 product 2-Ethyl-isonicotinaldehyde

Caption: Oxidation of (2-Ethylpyridin-4-yl)methanol to the corresponding aldehyde.

Materials:

  • (2-Ethylpyridin-4-yl)methanol

  • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Celatom® or Florisil®

Procedure (using PCC):

  • In a round-bottom flask, dissolve (2-Ethylpyridin-4-yl)methanol (1.0 eq) in anhydrous DCM.

  • Add PCC (1.5 eq) and a small amount of silica gel to the solution.

    • Trustworthiness: The addition of silica gel helps to absorb the tarry byproducts of the chromium reagent, simplifying the workup.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celatom® or Florisil®, washing the pad with additional DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude aldehyde by flash column chromatography.

Conclusion

(2-Ethylpyridin-4-yl)methanol represents a promising and versatile building block in the ever-evolving landscape of medicinal chemistry. While direct experimental data remains somewhat limited, the well-established utility of its methyl analog and the broader class of pyridine derivatives strongly suggests its potential in the development of novel therapeutics for a range of diseases, including cancer, neurodegenerative disorders, infectious diseases, and metabolic conditions. The protocols outlined in this guide provide a solid foundation for the synthesis and further elaboration of this valuable scaffold, empowering researchers to explore its full potential in their drug discovery endeavors.

References

  • ResearchGate. (n.d.). Some bioactive compounds containing 2-Amino-3,5-dicarbonitrile-6-thio-pyridine scaffold. Retrieved from [Link]

  • IntechOpen. (2024). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. Retrieved from [Link]

  • PubMed. (2010). Discovery of (pyridin-4-yl)-2H-tetrazole as a novel scaffold to identify highly selective matrix metalloproteinase-13 inhibitors for the treatment of osteoarthritis. Retrieved from [Link]

  • PMC. (n.d.). Copper(ii) complexes with 2-ethylpyridine and related hydroxyl pyridine derivatives: structural, spectroscopic, magnetic and anticancer in vitro studies. Retrieved from [Link]

  • PubMed. (2003). Substituted 2-pyridinemethanol derivatives as potent and selective phosphodiesterase-4 inhibitors. Retrieved from [Link]

  • Manipal Academy of Higher Education. (2005). 2-(5-ethylpyridin-2-yl)ethanol. Retrieved from [Link]

  • MDPI. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]

  • PMC. (n.d.). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Retrieved from [Link]

  • ResearchGate. (n.d.). Substituted 2-Pyridinemethanol derivatives as potent and selective phosphodiesterase-4 inhibitors. Retrieved from [Link]

  • WJPPS. (2026). PHARMACOLOGICAL ACTIVITIES OF PYRIDINE DERIVATIVES: A REVIEW. Retrieved from [Link]

  • PMC. (2025). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Retrieved from [Link]

  • PMC. (n.d.). Pyridine: the scaffolds with significant clinical diversity. Retrieved from [Link]

  • PubMed. (2019). Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl)phenyl)pyridine derivatives as GPR119 agonists. Retrieved from [Link]

  • ResearchGate. (2025). Design, synthesis, and biological evaluation of 2-substituted-pyridin-4-yl macrocyclic derivatives as new selective HPK1 inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 2-ethyl-pyridine.
  • DTIC. (n.d.). A NEW SYNTHESIS OF 2-PYRIDINE ALDOXIMES. Retrieved from [Link]

  • MDPI. (2022). *(E)-N-(3-(1-(2-(4-(2,2,2-Trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)
Method

Application Notes and Protocols for (2-Ethylpyridin-4-yl)methanol in Pharmaceutical Development

Abstract (2-Ethylpyridin-4-yl)methanol is a key heterocyclic building block in modern medicinal chemistry. Its unique structural arrangement, featuring a pyridine core functionalized with both an ethyl and a hydroxymethy...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(2-Ethylpyridin-4-yl)methanol is a key heterocyclic building block in modern medicinal chemistry. Its unique structural arrangement, featuring a pyridine core functionalized with both an ethyl and a hydroxymethyl group, provides a versatile scaffold for the synthesis of diverse and complex molecular architectures. The pyridine nitrogen offers a site for hydrogen bonding and salt formation, while the primary alcohol allows for a multitude of chemical transformations. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of (2-Ethylpyridin-4-yl)methanol. It includes detailed physicochemical properties, potential therapeutic applications based on the prevalence of the pyridine motif in FDA-approved drugs, and robust, step-by-step protocols for its key synthetic transformations. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: The Strategic Importance of the Pyridine Scaffold

The pyridine ring is a privileged scaffold in pharmaceutical sciences, present in a significant number of FDA-approved drugs targeting a wide array of diseases.[1] Its presence can influence a molecule's pharmacokinetic and pharmacodynamic properties, including solubility, metabolic stability, and target binding affinity. (2-Ethylpyridin-4-yl)methanol, as a substituted pyridine, offers a strategic entry point for the design of novel therapeutics. The ethyl group can provide beneficial lipophilic interactions within target binding pockets, while the hydroxymethyl group serves as a versatile handle for further chemical elaboration.

Physicochemical Properties of (2-Ethylpyridin-4-yl)methanol

A thorough understanding of the physicochemical properties of a building block is fundamental to its successful application in synthesis and drug design.

PropertyValueSource
Molecular Formula C₈H₁₁NO[2]
Molecular Weight 137.18 g/mol [2]
Appearance Not explicitly stated; likely a liquid or low-melting solid
Boiling Point 128 - 129 °C
Density 0.943 g/cm³ at 25 °C
Solubility Soluble in common organic solvents like methanol, ethanol, and dichloromethane.[3]
pKa (Conjugate Acid) Estimated to be around 5-6, typical for a substituted pyridine.

Potential Therapeutic Applications

The versatility of the (2-Ethylpyridin-4-yl)methanol scaffold makes it a promising starting point for the development of a wide range of therapeutic agents. The pyridine moiety is a common feature in drugs targeting various diseases.[1][3]

  • Oncology: The pyridine ring is a well-established component of many kinase inhibitors. The hydroxymethyl group of (2-Ethylpyridin-4-yl)methanol can be modified to introduce pharmacophores that interact with the ATP-binding site of various kinases.[3]

  • Neurodegenerative Diseases: Substituted pyridines have been investigated as modulators of neurological targets. The structural features of (2-Ethylpyridin-4-yl)methanol could be exploited to design novel ligands for receptors and enzymes implicated in neurodegeneration.

  • Infectious Diseases: Pyridine derivatives have demonstrated potential as antimicrobial and antiviral agents. The ability to functionalize both the ethyl and hydroxymethyl groups allows for the creation of extensive libraries for screening against a variety of pathogens.

Synthetic Transformations and Protocols

The reactivity of the hydroxymethyl group is central to the utility of (2-Ethylpyridin-4-yl)methanol as a building block. The following protocols detail key transformations, providing a foundation for more complex synthetic endeavors.

Oxidation to (2-Ethylpyridin-4-yl)carbaldehyde

The oxidation of the primary alcohol to an aldehyde is a crucial transformation, as the resulting aldehyde is a versatile intermediate for reactions such as reductive amination, Wittig reactions, and the formation of various heterocyclic systems.

Workflow for the Oxidation of (2-Ethylpyridin-4-yl)methanol

Oxidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve (2-Ethylpyridin-4-yl)methanol in an appropriate solvent (e.g., DCM) add_oxidant Add oxidizing agent (e.g., Dess-Martin Periodinane) start->add_oxidant stir Stir at room temperature add_oxidant->stir quench Quench the reaction (e.g., with Na₂S₂O₃ solution) stir->quench Monitor by TLC extract Extract with an organic solvent quench->extract wash Wash organic layer (e.g., with sat. NaHCO₃, brine) extract->wash dry Dry over anhydrous MgSO₄ wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: Workflow for the oxidation of (2-Ethylpyridin-4-yl)methanol.

Protocol: Dess-Martin Periodinane (DMP) Oxidation

  • Materials:

    • (2-Ethylpyridin-4-yl)methanol

    • Dess-Martin Periodinane (DMP)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (2-Ethylpyridin-4-yl)methanol (1.0 equivalent) in anhydrous DCM.

    • Add Dess-Martin Periodinane (1.5 equivalents) to the solution in portions at room temperature.[3]

    • Stir the reaction mixture vigorously for 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with DCM.

    • Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir until the layers are clear.

    • Separate the organic layer. Extract the aqueous layer with DCM (2 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude aldehyde.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Etherification via Williamson Ether Synthesis

Conversion of the primary alcohol to an ether is a common strategy to modify physicochemical properties such as lipophilicity and to introduce new functional handles.

Workflow for Williamson Ether Synthesis

Etherification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve (2-Ethylpyridin-4-yl)methanol in an anhydrous solvent (e.g., THF) add_base Add a strong base (e.g., NaH) at 0 °C start->add_base stir_rt Stir at room temperature add_base->stir_rt add_halide Add alkyl halide at 0 °C stir_rt->add_halide stir_warm Stir and warm to room temperature add_halide->stir_warm quench Quench with sat. aq. NH₄Cl stir_warm->quench Monitor by TLC extract Extract with an organic solvent quench->extract wash Wash organic layer with brine extract->wash dry Dry over anhydrous Na₂SO₄ wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: Workflow for the etherification of (2-Ethylpyridin-4-yl)methanol.

Protocol: Williamson Ether Synthesis

  • Materials:

    • (2-Ethylpyridin-4-yl)methanol

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

    • Alkyl halide (e.g., methyl iodide, benzyl bromide)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a flame-dried, round-bottom flask under an inert atmosphere, add a solution of (2-Ethylpyridin-4-yl)methanol (1.0 equivalent) in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution.[3] Caution: Hydrogen gas is evolved.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

    • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system.

Safety and Handling

(2-Ethylpyridin-4-yl)methanol should be handled in a well-ventilated area, preferably in a chemical fume hood.[4][5] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[4][6] Avoid inhalation of vapors and contact with skin and eyes.[4][6] In case of accidental contact, rinse the affected area with copious amounts of water.[7] Store the compound in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]

Conclusion

(2-Ethylpyridin-4-yl)methanol is a valuable and versatile building block for pharmaceutical research and development. Its strategic combination of a pyridine core, an ethyl group, and a reactive hydroxymethyl group provides a rich platform for the synthesis of novel and diverse chemical entities. The protocols and information provided in these application notes are intended to empower researchers to effectively and safely utilize this important intermediate in their drug discovery programs.

References

  • PubChem. (n.d.). (2-Aminopyridin-4-yl)methanol. Retrieved from [Link]

  • Google Patents. (n.d.). US3957792A - Process for preparing 2-ethyl-pyridine.
  • ResearchGate. (2026, February 28). Synthesis of 5-ethyl pyridin-2-ethanol analogs and pharmacological studies. Retrieved from [Link]

  • RSC Publishing. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 4. Retrieved from [Link]

  • EPA. (2025, October 15). 4-Ethyl-4-piperidinemethanol Properties. Retrieved from [Link]

Sources

Application

The Strategic N-Alkylation of Heterocycles Utilizing (2-Ethylpyridin-4-yl)methanol: A Comprehensive Guide

Introduction: A Modern Approach to C-N Bond Formation The construction of carbon-nitrogen (C-N) bonds via N-alkylation is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Modern Approach to C-N Bond Formation

The construction of carbon-nitrogen (C-N) bonds via N-alkylation is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1][2] Traditional methods for N-alkylation often rely on the use of alkyl halides, which can be toxic and generate stoichiometric amounts of waste products.[1][3] In a paradigm shift towards greener and more atom-economical processes, the use of alcohols as alkylating agents has gained significant traction.[3][4][5] This approach, frequently operating through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, typically produces water as the sole byproduct.[6][7][8][9] This application note provides a detailed experimental protocol and scientific rationale for the N-alkylation of nitrogen-containing compounds using (2-Ethylpyridin-4-yl)methanol, a versatile pyridinyl building block.

(2-Ethylpyridin-4-yl)methanol serves as a valuable synthon, introducing a substituted pyridyl moiety that is a common feature in many biologically active molecules. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals seeking to employ this reagent in their synthetic endeavors.

The "Borrowing Hydrogen" Mechanism: An Elegant and Sustainable Strategy

The "borrowing hydrogen" pathway is a powerful catalytic cycle that enables the N-alkylation of amines using alcohols.[6][9] This process avoids the pre-activation of the alcohol to a more reactive electrophile, such as an alkyl halide or sulfonate.[1][10] The general mechanism can be visualized as a three-step tandem reaction:

  • Oxidation: A transition metal catalyst temporarily "borrows" hydrogen from the alcohol, oxidizing it in situ to the corresponding aldehyde or ketone.[9]

  • Condensation: The in situ generated carbonyl compound then undergoes condensation with an amine to form an imine intermediate.[9][11]

  • Reduction: The catalyst returns the "borrowed" hydrogen to the imine, reducing it to the final N-alkylated amine and regenerating the active catalyst.[9]

This elegant sequence is highly atom-economical and offers a green alternative to traditional N-alkylation methods.[3][9]

Borrowing Hydrogen Mechanism cluster_0 Catalytic Cycle Alcohol Alcohol Aldehyde Aldehyde Alcohol->Aldehyde -2H Catalyst_MH2 Catalyst_MH2 Imine Imine Aldehyde->Imine + Amine - H₂O Amine Amine N-Alkylated_Amine N-Alkylated_Amine Imine->N-Alkylated_Amine +2H Catalyst_M Catalyst_M Catalyst_M->Catalyst_MH2 Borrows H₂ Catalyst_MH2->Catalyst_M Returns H₂

Figure 1: A simplified representation of the "Borrowing Hydrogen" catalytic cycle for N-alkylation of amines with alcohols.

Experimental Protocol: N-Alkylation of a Model Sulfonamide

This protocol details the N-alkylation of p-toluenesulfonamide with (2-Ethylpyridin-4-yl)methanol, employing a manganese-based catalyst. Manganese catalysts are advantageous due to their low cost, abundance, and low toxicity compared to precious metal catalysts like iridium or ruthenium.[12][13]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
(2-Ethylpyridin-4-yl)methanol≥97%Commercially Available
p-Toluenesulfonamide≥98%Commercially Available
Mn(I) PNP pincer precatalystAs described in literature[12]Synthesized or Commercially AvailableA well-defined, bench-stable catalyst.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially AvailableUsed as a base.
XylenesAnhydrousCommercially AvailableReaction solvent.
Ethyl AcetateHPLC GradeCommercially AvailableFor extraction and chromatography.
HexanesHPLC GradeCommercially AvailableFor chromatography.
Anhydrous Magnesium Sulfate (MgSO₄)Commercially AvailableFor drying organic layers.
Equipment
  • Schlenk tube or a round-bottom flask equipped with a reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Magnetic stirrer with a hotplate

  • Standard laboratory glassware

  • Rotary evaporator

  • Flash column chromatography setup

Safety Precautions
  • (2-Ethylpyridin-4-yl)methanol: Handle in a well-ventilated area. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14][15][16]

  • Xylenes: Flammable liquid and vapor. Harmful if inhaled or in contact with skin.[17] Use in a fume hood.

  • Potassium Carbonate: Causes serious eye irritation. Avoid breathing dust.

  • Manganese Catalyst: Handle with care, following the specific safety data sheet (SDS) for the catalyst used.

  • General: All manipulations should be performed in a well-ventilated fume hood.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (Nitrogen or Argon), add the Mn(I) PNP pincer precatalyst (0.025 mmol, 5 mol%), p-toluenesulfonamide (0.5 mmol, 1.0 eq.), (2-Ethylpyridin-4-yl)methanol (0.6 mmol, 1.2 eq.), and anhydrous potassium carbonate (1.0 mmol, 2.0 eq.).

  • Solvent Addition: Add anhydrous xylenes (2.5 mL) to the Schlenk tube via syringe.

  • Reaction Conditions: Seal the Schlenk tube and place it in a preheated oil bath at 150 °C. Stir the reaction mixture vigorously for 24 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated sulfonamide.

Experimental_Workflow A Reaction Setup (Inert Atmosphere) B Add Reagents: - Mn(I) Catalyst - Sulfonamide - (2-Ethylpyridin-4-yl)methanol - K₂CO₃ A->B C Add Anhydrous Xylenes B->C D Heat and Stir (150 °C, 24 h) C->D E Cool to Room Temperature D->E F Dilute with Ethyl Acetate and Filter E->F G Aqueous Work-up (Wash with H₂O and Brine) F->G H Dry and Concentrate G->H I Purification (Flash Chromatography) H->I J Characterization (NMR, MS) I->J

Figure 2: A flowchart illustrating the key steps in the N-alkylation experimental protocol.

Expected Results and Optimization

Based on similar manganese-catalyzed N-alkylations of sulfonamides with primary alcohols, this reaction is expected to provide the desired product in good to excellent yields (typically in the range of 70-95%).[12][13]

Table 1: Reaction Parameters and Potential for Optimization

ParameterRecommended ConditionOptimization Considerations
Catalyst Loading 5 mol%Can be lowered for highly reactive substrates or increased for less reactive ones.
Base K₂CO₃ (2.0 eq.)Other inorganic bases like Cs₂CO₃ or t-BuOK can be screened.[18][19]
Solvent XylenesToluene or other high-boiling, non-protic solvents can be tested.
Temperature 150 °CTemperature may be adjusted based on the reactivity of the substrates.
Reaction Time 24 hShould be optimized by monitoring the reaction progress.

Substrate Scope and Versatility

The "borrowing hydrogen" methodology is applicable to a wide range of nitrogen nucleophiles. While the protocol above details the N-alkylation of a sulfonamide, (2-Ethylpyridin-4-yl)methanol can potentially be used to alkylate other nitrogen-containing compounds, including:

  • Primary and Secondary Amines: Both aliphatic and aromatic amines are generally good substrates for this transformation.[20]

  • Anilines: Substituted anilines can be effectively alkylated.[21]

  • N-Heterocycles: Heterocyclic amines such as indoles, pyrazoles, and imidazoles can also undergo N-alkylation.[22]

The reactivity of the nitrogen nucleophile will influence the optimal reaction conditions. Generally, more nucleophilic amines may react under milder conditions.

Conclusion and Future Outlook

The N-alkylation of nitrogen-containing compounds using (2-Ethylpyridin-4-yl)methanol via a "borrowing hydrogen" mechanism represents a modern, efficient, and environmentally conscious approach to C-N bond formation. The use of an earth-abundant metal catalyst like manganese further enhances the sustainability of this methodology. The protocol provided serves as a robust starting point for researchers to explore the utility of (2-Ethylpyridin-4-yl)methanol as a versatile building block in the synthesis of complex molecules for pharmaceutical and materials science applications. Future work in this area could focus on expanding the catalyst portfolio to include other earth-abundant metals and developing asymmetric variants of this transformation.

References

  • Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. The Journal of Organic Chemistry, 84(7), 3715–3724. [Link]

  • Fujita, K., et al. (2010). Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols. Organic Letters, 12(6), 1232–1235. [Link]

  • Zhang, M., et al. (2010). A new FeCl2/K2CO3 catalyst system for the N-alkylation of sulfonamides with benzylic alcohols. Tetrahedron Letters, 51(48), 6307-6310. [Link]

  • Li, F., et al. (2013). The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex [Cp*Ir(biimH2)(H2O)][OTf]2. Dalton Transactions, 42(1), 117-122. [Link]

  • Wang, C., et al. (2022). Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. CCS Chemistry. [Link]

  • Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. ACS Publications. [Link]

  • Mei, L., et al. (2022). Mechanistic insight into borrowing-hydrogen N-alkylation catalyzed by an MLC catalyst with dual proton-responsive sites. RSC Publishing. [Link]

  • ResearchGate. (n.d.). Borrowing hydrogen mechanism for N‐alkylation of amines with alcohols (M=transition metal). ResearchGate. [Link]

  • ResearchGate. (n.d.). N‐Alkylation of heterocyclic amines with alcohols using (FePc) as the catalyst. ResearchGate. [Link]

  • Jana, A., et al. (2023). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry, 88(1), 224–235. [Link]

  • Nguyen, T., et al. (2024). N-Alkylation through the Borrowing Hydrogen Pathway Catalyzed by the Metal–Organic Framework-Supported Iridium–Monophosphine Complex. ACS Applied Materials & Interfaces, 16(16), 19785–19794. [Link]

  • He, L., et al. (2010). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Angewandte Chemie International Edition, 49(50), 9673-9676. [Link]

  • Wang, H., et al. (2014). Direct N-alkylation of amines with alcohols using AlCl3 as a Lewis acid. Chinese Journal of Chemistry, 32(12), 1253-1258. [Link]

  • Lopes, P. P., et al. (2024). Borrowing Hydrogen Mechanism in Amine Alkylation by Single Atom Nickel Catalysts. ACS Catalysis, 14(15), 10839–10850. [Link]

  • Scilit. (n.d.). Catalytic Alkylation of Methyl-N-Heteroaromatics with Alcohols. Scilit. [Link]

  • Springer Nature Link. (2026). Organic Catalyzed Alcohol Nitrogen Alkylation Reaction (A Review). Russian Journal of General Chemistry. [Link]

  • IRIS. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. IRIS. [Link]

  • ACS Green Chemistry Institute. (2026). N alkylation at sp 3 Carbon Reagent Guide. American Chemical Society. [Link]

  • Google Patents. (n.d.). US3957792A - Process for preparing 2-ethyl-pyridine.
  • DTIC. (n.d.). A NEW SYNTHESIS OF 2-PYRIDINE ALDOXIMES. DTIC. [Link]

  • ResearchGate. (2026). A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone. ResearchGate. [Link]

  • RSC Publishing. (n.d.). Organic & Biomolecular Chemistry. RSC Publishing. [Link]

  • PMC. (n.d.). N-Dealkylation of Amines. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Organic Chemistry Portal. [Link]

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Method

Advanced Functionalization Strategies for (2-Ethylpyridin-4-yl)methanol: A Comprehensive Application Note

Audience: Researchers, Medicinal Chemists, and Process Scientists Content Focus: Regioselective late-stage functionalization, C–H activation, and radical chemistry of substituted pyridines. Introduction and Strategic Ove...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Process Scientists Content Focus: Regioselective late-stage functionalization, C–H activation, and radical chemistry of substituted pyridines.

Introduction and Strategic Overview

The pyridine ring is a privileged scaffold in drug discovery, present in over 20% of FDA-approved small-molecule pharmaceuticals. Functionalizing partially substituted pyridines like (2-Ethylpyridin-4-yl)methanol presents a unique synthetic challenge. The electron-deficient nature of the pyridine heterocycle resists classical electrophilic aromatic substitution (EAS), while the presence of the basic nitrogen and the unprotected hydroxymethyl group at C-4 can interfere with transition-metal catalysis.

This application note details three field-proven, highly regioselective methodologies to functionalize the core pyridine ring of (2-Ethylpyridin-4-yl)methanol:

  • Nucleophilic Radical Substitution (Minisci Reaction) at the C-6 position.

  • Sterically Driven Iridium-Catalyzed C–H Borylation at the C-3/C-5 positions.

  • Polarity-Reversed N-Oxidation and Chlorination at the C-6 position.

By understanding the causality behind these experimental choices—such as leveraging steric hindrance or manipulating the electronic distribution of the ring—scientists can reliably integrate these protocols into complex drug development workflows.

Mechanistic Pathways and Regioselectivity

To predict and control the functionalization of (2-Ethylpyridin-4-yl)methanol, one must map its steric and electronic environment.

  • C-2 is occupied by an ethyl group (sterically demanding, electron-donating).

  • C-4 is occupied by a hydroxymethyl group (mildly electron-withdrawing via induction, but capable of hydrogen bonding).

  • C-6 is electronically activated for nucleophilic attack (ortho to the nitrogen) and is the most accessible site for radical additions.

  • C-3 and C-5 are relatively electron-rich but sterically hindered by the adjacent C-2 and C-4 substituents.

G A (2-Ethylpyridin-4-yl)methanol B Minisci Alkylation (Radical Mechanism) A->B AgNO3, Persulfate R-COOH D Ir-Catalyzed Borylation (Steric Control) A->D [Ir(OMe)(COD)]2, dtbpy B2pin2 F 1. OH Protection 2. N-Oxidation 3. POCl3 A->F mCPBA, then POCl3 C C-6 Alkylated Pyridine B->C E C-3 / C-5 Borylated Pyridine D->E G C-6 Chloro Pyridine F->G

Caption: Divergent functionalization pathways for the (2-Ethylpyridin-4-yl)methanol scaffold.

Quantitative Data Summary

The following table summarizes the expected outcomes, regioselectivity, and critical parameters for the three functionalization strategies discussed in this guide.

Functionalization StrategyTarget PositionYield RangeKey Reagents / CatalystsTemperatureReaction Time
Minisci Alkylation C-655% - 80%AgNO₃, (NH₄)₂S₂O₈, R-COOH50 °C2 - 4 hours
C–H Borylation C-3 / C-560% - 85%[Ir(OMe)(COD)]₂, dtbpy, B₂pin₂25 °C - 80 °C16 hours
N-Oxidation / Chlorination C-665% - 75%TBS-Cl, mCPBA, POCl₃0 °C to 100 °C12 hours (total)

Experimental Protocols & Causality

Protocol A: Regioselective C-6 Alkylation via Minisci Chemistry

Causality & Expertise: The Minisci reaction utilizes nucleophilic carbon-centered radicals that preferentially attack the most electron-deficient positions of protonated N-heterocycles [1]. Because the C-2 and C-4 positions of (2-Ethylpyridin-4-yl)methanol are already substituted, the radical will exclusively attack the open C-6 position. The addition of acid (or the generation of acidic byproducts from persulfate) protonates the pyridine, lowering its LUMO and accelerating the radical addition while preventing catalyst poisoning.

Self-Validating Step: The reaction biphasic mixture (DCE/H₂O) ensures that the water-soluble inorganic salts (AgNO₃, persulfate) are physically separated from the bulk organic substrate until the radical is generated at the interface, preventing over-oxidation of the hydroxymethyl group.

Step-by-Step Methodology:

  • Preparation: To a 15 mL culture tube equipped with a Teflon septum, add (2-Ethylpyridin-4-yl)methanol (0.5 mmol, 1.0 equiv) and the desired aliphatic carboxylic acid (1.0 mmol, 2.0 equiv).

  • Catalyst & Oxidant: Add AgNO₃ (16.7 mg, 0.1 mmol, 20 mol%) and (NH₄)₂S₂O₈ (228 mg, 1.0 mmol, 2.0 equiv).

  • Solvent Addition: Add 1,2-dichloroethane (DCE) (2.5 mL) and deionized H₂O (2.5 mL).

  • Reaction: Seal the tube and stir the biphasic mixture vigorously at 50 °C for 2 hours.

  • Workup: Monitor by LC-MS. Upon completion, cool to room temperature, dilute with dichloromethane (5 mL), and neutralize the aqueous layer with saturated NaHCO₃ until pH > 7.

  • Isolation: Extract the aqueous phase with dichloromethane (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (SiO₂, DCM/MeOH gradient).

Protocol B: Iridium-Catalyzed C–H Borylation

Causality & Expertise: Iridium-catalyzed C–H borylation is highly sensitive to steric hindrance rather than electronic effects [2]. The active catalyst, generated from [Ir(OMe)(COD)]₂ and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy), requires an unhindered C–H bond. In (2-Ethylpyridin-4-yl)methanol, the C-6 position is adjacent to the coordinating nitrogen, which can sometimes direct borylation but often poisons the catalyst. Therefore, borylation typically occurs at C-3 or C-5. The ethyl group at C-2 is bulkier than the hydroxymethyl at C-4, pushing the regioselectivity slightly toward the C-5 position.

Self-Validating Step: The protocol is performed entirely air-free. The distinct color change of the solution from yellow to deep red/brown upon mixing the Ir-precatalyst and dtbpy confirms the formation of the active catalytic species.

Step-by-Step Methodology:

  • Glovebox Preparation: In a nitrogen-filled glovebox, charge a Schlenk flask with[Ir(OMe)(COD)]₂ (3.3 mg, 0.005 mmol, 1 mol%) and dtbpy (2.7 mg, 0.01 mmol, 2 mol%).

  • Substrate Addition: Add (2-Ethylpyridin-4-yl)methanol (0.5 mmol, 1.0 equiv). Note: If the free hydroxyl group interferes by protonating the catalyst, pre-protect it as a TBS ether.

  • Reagent Addition: Add bis(pinacolato)diboron (B₂pin₂) (127 mg, 0.5 mmol, 1.0 equiv) or pinacolborane (HBPin) (1.5 equiv).

  • Solvent: Add anhydrous THF or MTBE (2.0 mL).

  • Reaction: Seal the flask, remove from the glovebox, and stir at 80 °C for 16 hours.

  • Workup: Cool to room temperature, quench with a few drops of methanol, and concentrate under reduced pressure.

  • Purification: Purify the crude mixture rapidly via silica gel chromatography (avoid prolonged exposure to silica as pyridylboronic esters can hydrolyze).

Protocol C: N-Oxidation and C-6 Chlorination

Causality & Expertise: Direct halogenation of pyridines is notoriously difficult. By oxidizing the pyridine nitrogen to an N-oxide, the polarity of the ring is reversed, allowing it to undergo electrophilic substitution or nucleophilic attack[3]. Treatment of the N-oxide with POCl₃ triggers a Vilsmeier-type intermediate, leading to regioselective chloride addition at the C-6 position (or C-2, but C-2 is blocked by the ethyl group). Crucial Insight: The free primary alcohol at C-4 must be protected prior to this sequence; otherwise, POCl₃ will convert the hydroxymethyl group to a chloromethyl group.

Step-by-Step Methodology:

  • Protection: Dissolve (2-Ethylpyridin-4-yl)methanol (1.0 mmol) in DMF (3 mL). Add imidazole (2.5 mmol) and TBS-Cl (1.2 mmol). Stir at room temperature for 4 hours. Extract with EtOAc, wash with water, and concentrate.

  • N-Oxidation: Dissolve the TBS-protected intermediate in DCM (5 mL). Cool to 0 °C and add m-CPBA (77% max, 1.2 mmol) portion-wise. Stir at room temperature for 8 hours. Quench with saturated aqueous Na₂S₂O₃ and wash with 1N NaOH to remove the benzoic acid byproduct. Isolate the N-oxide.

  • Chlorination: Dissolve the N-oxide in anhydrous toluene (4 mL). Add POCl₃ (3.0 mmol, 3.0 equiv) dropwise at 0 °C. Heat the mixture to 100 °C for 4 hours.

  • Workup: Carefully pour the cooled reaction mixture over crushed ice. Neutralize with saturated Na₂CO₃. Extract with EtOAc (3 x 10 mL), dry over Na₂SO₄, and concentrate.

  • Deprotection (Optional): Treat the crude product with TBAF (1.0 M in THF, 1.2 equiv) for 1 hour to reveal the C-4 hydroxymethyl group, yielding (6-Chloro-2-ethylpyridin-4-yl)methanol.

References

  • Organic Chemistry Portal / J. Am. Chem. Soc., 2021, 143, 11927-11933.
  • ACS Omega, 2022.
  • Advanced Synthesis & Catalysis, 2017.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification Strategies for (2-Ethylpyridin-4-yl)methanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the isolation and purification of functionalized heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the isolation and purification of functionalized heterocycles. (2-Ethylpyridin-4-yl)methanol (CAS: 165558-78-1) is a deceptively simple molecule that presents a dual challenge: the strong basicity of the 2-ethylpyridine ring and the hydrogen-bonding capacity of the 4-hydroxymethyl group.

This guide provides a self-validating framework to troubleshoot Liquid-Liquid Extraction (LLE), normal-phase flash chromatography, and Reversed-Phase HPLC (RP-HPLC) workflows for this specific compound.

Section 1: Liquid-Liquid Extraction (LLE) Troubleshooting

Q: I am losing a significant portion of my product to the aqueous phase during workup. How can I improve my recovery?

Causality: The hydroxymethyl group acts as both a hydrogen bond donor and acceptor, heavily solvating the molecule in water. Furthermore, if the aqueous phase pH is below 6.0, the pyridine nitrogen (pKa ~ 5.5) becomes protonated, forming a highly water-soluble pyridinium salt.

Solution: First, ensure the aqueous phase is basified to pH 8.5–9.5 using saturated aqueous NaHCO3​ or Na2​CO3​ to ensure the pyridine ring is completely deprotonated (neutral free base). Second, abandon standard extraction solvents like pure ethyl acetate or diethyl ether. Instead, utilize a mixed solvent system such as Dichloromethane:Isopropanol (DCM:IPA, 4:1 v/v) . The IPA acts as a hydrogen-bond disruptor, breaking the hydration shell around the hydroxymethyl group and driving the compound into the organic layer.

Section 2: Normal-Phase Chromatography Challenges

Q: My compound streaks severely on silica gel TLC and elutes as a massive, tailing peak during flash chromatography. How do I fix this?

Causality: Standard silica gel ( SiO2​ ) surfaces are populated with weakly acidic silanol groups (Si-OH). The basic nitrogen of the 2-ethylpyridine ring interacts strongly with these active silanol sites via hydrogen bonding and cation-exchange mechanisms[1]. Because these interaction sites possess varying energy levels, the analyte experiences multiple retention mechanisms simultaneously, causing the trailing edge of the peak to broaden significantly[1].

Solution: Introduce a volatile, sterically hindered competing base into your mobile phase. Triethylamine (TEA) is the industry standard. Because TEA has a higher pKa (~10.7) than the pyridine derivative, it preferentially binds to and "caps" the highly active acidic silanol sites[2]. This effectively shields the stationary phase, allowing the (2-Ethylpyridin-4-yl)methanol to elute based purely on its polarity rather than ion-exchange interactions[3].

SilicaInteraction Silanol Acidic Silanol (Si-OH) on Silica Surface Pyridine (2-Ethylpyridin-4-yl)methanol (Target Analyte) Silanol->Pyridine Strong H-Bonding / Ion Exchange TEA Triethylamine (TEA) (Mobile Phase Additive) Silanol->TEA Preferential Binding (TEA pKa > Pyridine pKa) Elution Free Analyte (Sharp Peak Elution) Pyridine->Elution With TEA Tailing Irreversible Adsorption (Peak Tailing) Pyridine->Tailing Without TEA TEA->Pyridine Displaces Analyte

Mechanistic interaction of basic analytes with silica gel and the shielding effect of TEA.

Section 3: Reversed-Phase HPLC (RP-HPLC) Optimization

Q: I am using a C18 column for final polishing, but I am seeing split peaks and poor reproducibility. What is happening?

Causality: Split peaks in RP-HPLC for basic compounds usually indicate that the mobile phase pH is too close to the analyte's pKa. If the pH is around 5.5, (2-Ethylpyridin-4-yl)methanol exists in an equilibrium between its protonated and neutral forms, which partition differently into the C18 stationary phase. Additionally, residual silanols on the C18 support can still cause secondary interactions[1].

Solution: Force the equilibrium to one side. For this compound, a low-pH approach is highly recommended. Lowering the mobile phase pH to 2.5–3.0 using 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) ensures the pyridine ring is >99% protonated[1]. Simultaneously, this low pH protonates the residual silanols on the silica support, neutralizing their negative charge and eliminating cation-exchange tailing[4].

Quantitative Optimization Summaries

Table 1: Impact of Mobile Phase Additives on RP-HPLC Peak Symmetry (C18 Column)

Mobile Phase AdditiveMobile Phase pHAnalyte Ionization StateSilanol StatePeak Asymmetry Factor ( As​ )Result
None (Water/MeCN)~6.5Mixed (Neutral/Protonated)Ionized ( SiO− )> 2.5Severe Tailing / Split Peaks
0.1% Formic Acid~2.7Fully ProtonatedNeutral ( Si-OH )1.2 - 1.4Good Symmetry
0.1% TFA~2.0Fully ProtonatedNeutral ( Si-OH )1.0 - 1.1Excellent Symmetry (Ion-pairing)
10 mM Amm. Bicarbonate~9.5Fully NeutralIonized ( SiO− )1.5 - 1.8Moderate Tailing (Requires specialized C18)

Section 4: Self-Validating Experimental Protocols

To ensure trust and reproducibility, every protocol below is designed as a self-validating system. By checking the analytical data at the specified validation checkpoints, you can confirm the success of the step before proceeding.

Protocol 1: Triethylamine-Modified Normal Phase Flash Chromatography
  • Column Preparation : Pack the column with 40–63 µm silica gel[3]. Pre-equilibrate the column with 3 column volumes (CV) of the starting mobile phase: Hexanes containing 1% (v/v) TEA.

    • Validation Checkpoint: The eluent pH should test basic on pH paper, confirming the silica active sites are saturated with TEA.

  • Sample Loading : Dissolve the crude (2-Ethylpyridin-4-yl)methanol in a minimum volume of Dichloromethane (DCM). Do not use pure methanol for loading, as it will disrupt the solvent front and cause band broadening.

  • Elution Gradient :

    • 0-2 CV: 100% Hexanes (with 1% TEA)

    • 2-8 CV: Linear gradient from 0% to 50% Ethyl Acetate in Hexanes (maintain 1% TEA throughout).

    • 8-12 CV: 50% to 100% Ethyl Acetate (with 1% TEA).

  • Fraction Collection & Removal : Combine product-containing fractions. To remove the TEA, concentrate under reduced pressure, then co-evaporate with toluene (3 x 10 mL) to azeotropically remove residual TEA[3].

Protocol 2: Low-pH RP-HPLC Polishing
  • System Setup : Equip the HPLC with an end-capped C18 column (e.g., Waters XBridge or Phenomenex Luna).

  • Mobile Phase Preparation :

    • Solvent A: HPLC-grade Water + 0.1% Trifluoroacetic acid (TFA).

    • Solvent B: HPLC-grade Acetonitrile + 0.1% TFA.

  • Gradient Elution : Run a shallow gradient from 5% B to 40% B over 20 minutes. The high polarity of the protonated pyridine methanol requires starting at highly aqueous conditions to ensure retention.

  • Validation Checkpoint : Monitor at 254 nm. The peak should elute with an Asymmetry Factor ( As​ ) between 0.9 and 1.2. If As​ > 1.5, increase TFA concentration to 0.15% to enhance ion-pairing.

PurificationWorkflow Start Crude (2-Ethylpyridin-4-yl)methanol CheckPurity Assess Crude Purity (LC-MS / NMR) Start->CheckPurity Decision1 Purity > 85%? CheckPurity->Decision1 LLE Optimized LLE (pH 8.5, DCM:IPA 4:1) Decision1->LLE No (Major salts/polar impurities) RPHPLC RP-HPLC Polishing (C18, 0.1% TFA) Decision1->RPHPLC Yes (Minor closely eluting isomers) Flash Normal-Phase Flash (Silica + 1% TEA) LLE->Flash Intermediate purity needed Pure Pure Product (>98%) Flash->Pure RPHPLC->Pure

Decision matrix and workflow for the purification of (2-Ethylpyridin-4-yl)methanol.

References

  • understanding the volatile nature and strong basicity of triethylamine in organic synthesis Source: bdmaee.net URL:[Link]

  • SOP: FLASH CHROMATOGRAPHY Source: uct.ac.za URL:[Link]

  • Quantitative Explanation of Basic Compound Retention Mechanisms in Reversed-Phase Mode Liquid Chromatography Source: mdpi.com URL:[Link]

Sources

Optimization

System Overview: The NMR Profile of (2-Ethylpyridin-4-yl)methanol

Technical Support Center: NMR Troubleshooting for (2-Ethylpyridin-4-yl)methanol Welcome to the Analytical Characterization Support Center. This guide is engineered for researchers and drug development professionals requi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: NMR Troubleshooting for (2-Ethylpyridin-4-yl)methanol

Welcome to the Analytical Characterization Support Center. This guide is engineered for researchers and drug development professionals requiring high-fidelity Nuclear Magnetic Resonance (NMR) data for pyridine derivatives. Below, you will find baseline metrics, mechanistic troubleshooting FAQs, and self-validating experimental protocols.

Before diagnosing spectral anomalies, it is critical to establish the quantitative baseline. (2-Ethylpyridin-4-yl)methanol contains three distinct microenvironments: a basic pyridine ring, an aliphatic ethyl chain, and a hydrogen-bonding hydroxymethyl group. Each presents unique spectroscopic challenges.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (in CDCl₃ at 298 K)

Structural MotifProton (¹H) Shift (δ, ppm)Multiplicity & IntegrationCarbon (¹³C) Shift (δ, ppm)
Pyridine H6 (ortho to N)8.45Doublet (J ≈ 5.0 Hz), 1H149.5 (C6)
Pyridine H3 (ortho to Ethyl)7.15Singlet / Broad Singlet, 1H120.2 (C3)
Pyridine H5 (meta to Ethyl)7.05Doublet (J ≈ 5.0 Hz), 1H121.0 (C5)
Hydroxymethyl (-CH₂-) 4.70Singlet, 2H63.5
Hydroxyl (-OH) 2.50 – 4.50Broad Singlet, 1H (Variable)N/A
Ethyl (-CH₂-) 2.85Quartet (J ≈ 7.6 Hz), 2H29.0
Ethyl (-CH₃) 1.25Triplet (J ≈ 7.6 Hz), 3H14.2

(Note: Shifts of exchangeable protons are approximate and highly dependent on concentration, temperature, and solvent pH[1].)

Knowledge Base: Troubleshooting FAQs

Q1: The H6 aromatic proton appears as a broad hump rather than a sharp doublet. Is my sample impure? Causality: This is rarely an impurity. The broadening is a quantum mechanical phenomenon caused by the adjacent ¹⁴N nucleus. Nitrogen-14 is a quadrupolar nucleus (Spin I = 1) with an asymmetric charge distribution. The interaction between the nuclear quadrupole moment and the local electric field gradient causes rapid spin-lattice (T₁) and spin-spin (T₂) relaxation[2]. Due to the Heisenberg uncertainty principle, this short relaxation lifetime translates to a high uncertainty in the frequency domain, manifesting as peak broadening[3]. Solution: To resolve the J-coupling, run the sample at an elevated temperature (e.g., 323 K) to increase the tumbling rate of the molecule, which averages out the electric field gradient and lengthens the T₂ relaxation time.

Q2: The hydroxyl (-OH) proton is missing from the spectrum, or its chemical shift varies drastically between different batches. Why? Causality: Protons attached to oxygen or nitrogen have highly variable chemical shifts due to chemical exchange and intermolecular hydrogen bonding[1]. In (2-Ethylpyridin-4-yl)methanol, the -OH group of one molecule can hydrogen-bond with the basic pyridine nitrogen of another. At high concentrations, the equilibrium favors hydrogen-bonded oligomers, which deshields the proton and shifts it downfield. At low concentrations, the monomeric form dominates, shifting it upfield[4]. Furthermore, if your deuterated solvent contains trace water, the -OH proton will undergo rapid chemical exchange with the water, broadening the signal or merging it entirely with the HDO peak. Solution: Perform a concentration-gradient NMR study (see Protocol A) or switch to a strongly hydrogen-bonding solvent like DMSO-d₆, which disrupts intermolecular solute-solute interactions and "locks" the -OH shift around 5.2–5.5 ppm.

Q3: All pyridine ring protons (H6, H3, H5) are shifted significantly downfield (by 0.2 - 0.5 ppm) compared to the literature baseline. What happened? Causality: Pyridine derivatives are extremely sensitive to solvent acidity. Chloroform-d (CDCl₃) degrades over time when exposed to light and oxygen, forming phosgene and deuterium chloride (DCl). The trace DCl rapidly protonates the pyridine nitrogen (pKa ≈ 5.2), forming a pyridinium cation. The resulting positive charge withdraws electron density from the aromatic ring, causing a pronounced deshielding effect and downfield shift. Solution: Neutralize the solvent immediately before use by passing it through a plug of basic alumina (see Protocol B).

Table 2: Diagnostic Matrix for Pyridine NMR Anomalies

SymptomPrimary SuspectConfirmatory TestCorrective Action
Broad H6 peak¹⁴N Quadrupolar RelaxationHeat sample to 323 KAcquire at higher temp or higher field
Drifting -OH shiftIntermolecular H-BondingDilution seriesExtrapolate to infinite dilution
Global downfield shiftTrace Acid (Pyridinium formation)Check solvent pHFilter CDCl₃ through basic alumina
Peak at 1.56 ppm or 4.79 ppmResidual Water (HDO)Temperature shift assayDry sample / use fresh ampoule

Logical Workflows and Mechanistic Pathways

Workflow Start NMR Issue: Broad/Missing Peaks Check_Solvent Check Solvent Acidity (CDCl3?) Start->Check_Solvent Alumina Filter through Basic Alumina Check_Solvent->Alumina Yes Check_Conc Perform Concentration Gradient NMR Check_Solvent->Check_Conc No Alumina->Check_Conc HBond Shift Changes? Intermolecular H-Bonding Check_Conc->HBond Variable Shift Quadrupolar No Shift Change? 14N Quadrupolar Relaxation Check_Conc->Quadrupolar Static Broadening

Diagnostic workflow for resolving broad or missing NMR signals in pyridine derivatives.

Pathway FreeBase (2-Ethylpyridin-4-yl)methanol (Free Base) Pyridinium Pyridinium Cation (Protonated) FreeBase->Pyridinium + D+ TraceAcid Trace DCl in CDCl3 (Solvent Degradation) TraceAcid->Pyridinium Donates D+ NMR_Shift Deshielding Effect (Downfield Shift) Pyridinium->NMR_Shift Electron Withdrawal

Mechanistic pathway of trace acid-induced downfield chemical shifts in pyridine NMR spectra.

Validated Experimental Protocols

Protocol A: Concentration-Gradient NMR (Self-Validating H-Bonding Assay) Purpose: To differentiate between intramolecular effects and intermolecular hydrogen bonding (OH···N interactions).

  • Preparation: Prepare a stock solution of (2-Ethylpyridin-4-yl)methanol at 100 mM in anhydrous CDCl₃.

  • Acquisition 1: Acquire a standard ¹H NMR spectrum (16 scans, 298 K).

  • Dilution: Transfer 250 µL of the stock to a new vial and add 250 µL of CDCl₃ to create a 50 mM solution. Repeat this serial dilution to generate 25 mM and 12.5 mM samples.

  • Sequential Acquisition: Acquire spectra for all diluted samples under identical probe conditions.

  • Validation: Plot the chemical shift (δ) of the -OH proton against concentration. If the shift moves linearly upfield (towards lower ppm) as concentration decreases, intermolecular hydrogen bonding is confirmed. If the shift remains static, the peak position is governed by intramolecular factors or solvent exchange.

Protocol B: Solvent Neutralization via Basic Alumina Purpose: To eliminate trace DCl from CDCl₃, preventing pyridinium formation and restoring baseline chemical shifts.

  • Preparation: Pack a small glass Pasteur pipette with a small plug of glass wool.

  • Stationary Phase: Add approximately 2 cm of activated Basic Alumina (Brockmann I) into the pipette.

  • Filtration: Pass 1.0 mL of CDCl₃ through the alumina plug directly into a clean, dry glass vial.

  • Sample Prep: Immediately dissolve 5-10 mg of (2-Ethylpyridin-4-yl)methanol in 0.6 mL of the freshly neutralized CDCl₃.

  • Validation: Acquire the ¹H NMR spectrum. The H6 proton should resonate near 8.45 ppm. If the peak was previously at >8.60 ppm and has now returned to 8.45 ppm, trace acid was successfully eliminated.

Protocol C: Temperature-Shift Assay for Water Overlap Purpose: To resolve the hydroxymethyl (-CH₂-) singlet (~4.7 ppm) from the residual water/HDO peak.

  • Initial Scan: Acquire a ¹H NMR spectrum at 298 K. Note the overlapping peaks near 4.7 ppm.

  • Temperature Ramp: Increase the NMR probe temperature to 323 K (50 °C). Allow 5 minutes for thermal equilibration.

  • Secondary Scan: Acquire a second spectrum.

  • Validation: The hydrogen-bonding network of water is highly temperature-dependent. As temperature increases, hydrogen bonds break, and the water peak will shift significantly upfield (e.g., from 4.7 ppm to 4.4 ppm). The covalently bonded -CH₂- protons will remain stationary at 4.7 ppm, successfully resolving the overlap.

References

  • 7-MULTI-4 NMR Spectroscopy of Quadrupolar Nuclei (Spin > ½).
  • A Practical Review of NMR Lineshapes for Spin-1/2 and Quadrupolar Nuclei in Disordered Materials.
  • 17O NMR AND DFT STUDY OF HYDROGEN BONDING: PROTON SHARING AND INCIPIENT TRANSFER. Lietuvos mokslų akademija.
  • 1H NMR chemical shift ppm table.
  • NMR Chemical Shifts of Impurities. MilliporeSigma.

Sources

Troubleshooting

Technical Support Center: Troubleshooting (2-Ethylpyridin-4-yl)methanol Solubility

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic solubility profile of pyridine derivatives during complex organic syntheses.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic solubility profile of pyridine derivatives during complex organic syntheses. (2-Ethylpyridin-4-yl)methanol is a highly versatile building block, but its amphiphilic nature—combining a lipophilic ethyl group, a basic pyridine nitrogen, and a polar hydroxymethyl group—requires precise solvent and pH management.

This guide is designed to move beyond basic troubleshooting. We will explore the physicochemical causality behind your solubility issues and provide self-validating protocols to ensure your reactions remain homogeneous and high-yielding.

Physicochemical Profiling & Causality

To solve solubility issues, we must first understand the molecule's structural behavior in different microenvironments. The pyridine ring acts as a weak organic base (pKa ~5.2)[1], meaning its protonation state is highly sensitive to the reaction's pH. Meanwhile, the hydroxymethyl group acts as both a hydrogen-bond donor and acceptor, heavily influencing its affinity for protic versus non-polar solvents[2].

Quantitative Data: Expected Solubility Profile

Based on structural analogs like 3-pyridinemethanol and 4-pyridinemethanol, the following table summarizes the expected solubility behavior of (2-Ethylpyridin-4-yl)methanol across common solvent classes:

Solvent ClassRepresentative SolventsExpected SolubilityMechanistic Rationale
Polar Protic Water, Methanol, EthanolHigh (>50 mg/mL)Dual H-bond donor/acceptor capacity via the -OH group and pyridine nitrogen[2].
Polar Aprotic DMSO, DMF, AcetonitrileHigh (60–100 mg/mL)High dielectric constant effectively solvates polar regions and disrupts intermolecular forces[3].
Halogenated Dichloromethane (DCM)Moderate Solvates the neutral free-base effectively; fails completely if the nitrogen becomes protonated[4].
Non-Polar Hexanes, TolueneLow (<5 mg/mL)"Like dissolves like" mismatch; strictly non-polar environments cannot solvate the polar hydroxymethyl group[3].

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does (2-Ethylpyridin-4-yl)methanol precipitate midway through my acylation/esterification reaction in DCM? Causality: Acylation reactions (e.g., using acid chlorides or anhydrides) generate acidic byproducts like HCl. Because the pyridine nitrogen has a pKa of ~5.2[1], it acts as a proton acceptor, rapidly forming a pyridinium hydrochloride salt. This salt is highly polar and completely insoluble in moderately polar solvents like DCM, causing it to crash out of solution[4]. Solution: Introduce a non-nucleophilic auxiliary base (such as Triethylamine or DIPEA) in a 1.5x to 2.0x stoichiometric excess. This acts as an acid scavenger, ensuring the pyridine nitrogen remains in its neutral, organic-soluble "free-base" form.

Mechanism FreeBase Free Base (Neutral) Soluble in Organic (DCM, EtOAc, THF) Protonated Pyridinium Salt (+) Soluble in Aqueous Insoluble in Organic FreeBase->Protonated Acid (HCl, TFA) Protonated->FreeBase Base (NaOH, Et3N)

pH-dependent state transition dictating the solubility of pyridine derivatives.

Q2: I'm attempting a metal-catalyzed cross-coupling, but the mixture turns cloudy and the catalyst dies. What is happening? Causality: The pyridine nitrogen and the hydroxymethyl group can act as bidentate or bridging ligands. When introduced to transition metal catalysts (e.g., Pd or Cu), they can form insoluble, polymeric metal-ligand complexes that precipitate out of the reaction matrix, effectively poisoning the catalytic cycle[5]. Solution: Utilize a highly polar, coordinating co-solvent to compete with the substrate for metal coordination sites. Literature demonstrates that using a 1:1 (v/v) mixture of a primary solvent and Methanol vastly improves the solubility of metal-pyridine complexes, maintaining a homogeneous catalytic environment[5].

Q3: How do I select the best solvent for oxidizing the hydroxymethyl group to an aldehyde without solubility issues? Causality: The amphiphilic mismatch of the lipophilic ethyl group and the polar hydroxyl group makes non-polar solvents unsuitable[2]. Solution: For oxidations (like Swern or Dess-Martin periodinane), use pure, anhydrous DMSO or Acetonitrile. DMSO can solvate the polar regions effectively, achieving solubilities up to 100 mg/mL for pyridine-methanol derivatives[3].

Workflow Start Solubility Issue Detected with (2-Ethylpyridin-4-yl)methanol CheckCond Analyze Reaction Conditions Start->CheckCond Acidic Acidic Byproducts (Salt Formation) CheckCond->Acidic Metal Metal Catalyst (Coordination) CheckCond->Metal NonPolar Non-Polar Solvent (Amphiphilic Mismatch) CheckCond->NonPolar SolAcid Add non-nucleophilic base (e.g., DIPEA, Et3N) Acidic->SolAcid SolMetal Use coordinating co-solvent (e.g., MeOH, DMF) Metal->SolMetal SolNonPolar Switch to polar aprotic (e.g., DMSO, MeCN) NonPolar->SolNonPolar

Diagnostic workflow for resolving (2-Ethylpyridin-4-yl)methanol solubility issues.

Self-Validating Experimental Protocols

To ensure reproducibility, do not just follow steps blindly; use the self-validation checkpoints built into these methodologies.

Protocol A: Acid-Base "Free-Basing" Extraction for Precipitated Reactions

If your product has precipitated due to unintended salt formation, use this protocol to recover and purify it[4].

  • Quench & Protonate: Add 1M aqueous HCl to your organic reaction mixture in a separatory funnel. Shake vigorously.

    • Self-Validation Checkpoint: Test the aqueous layer with pH paper. It must be < 3. If not, the pyridine nitrogen is not fully protonated. Add more HCl.

  • Phase Separation: Separate the layers. The protonated (2-Ethylpyridin-4-yl)methanol derivative is now exclusively in the aqueous layer. Discard the organic layer (which now contains non-basic, lipophilic impurities).

  • Basification: Cool the aqueous layer in an ice bath (neutralization is exothermic). Slowly add 2M NaOH dropwise while stirring.

    • Self-Validation Checkpoint: Monitor the pH until it reaches > 9. The solution will turn cloudy or form an emulsion as the neutral, organic-soluble free base is regenerated.

  • Extraction: Extract the cloudy aqueous layer three times with DCM or Ethyl Acetate.

  • Isolation: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure, free-base compound.

Protocol B: Solvent Optimization for Metal-Catalyzed Couplings

Use this protocol to prevent metal-induced precipitation during cross-coupling or oxidative coupling reactions[5].

  • Reagent Preparation: Weigh your transition metal catalyst (e.g., Cu(OAc)₂ or Pd-based catalyst) and (2-Ethylpyridin-4-yl)methanol into an oven-dried flask.

  • Solvent Mixing: Instead of a single non-polar solvent, prepare a 1:1 (v/v) mixture of your primary solvent (e.g., THF or Toluene) and a coordinating co-solvent (e.g., anhydrous Methanol).

  • Equilibration: Add the solvent mixture to the flask and stir at room temperature for 15 minutes prior to adding other reagents.

    • Self-Validation Checkpoint: The solution should become completely homogeneous. For copper catalysts, the suspension will transition to a clear, deep-blue or green solution, indicating successful solvation of the metal-pyridine complex rather than polymeric precipitation[5].

  • Reaction Execution: Proceed with the addition of remaining reagents and heat to the desired reflux temperature.

References

  • "diphenyldiacetylene - Organic Syntheses Procedure", orgsyn.org,[Link]

  • "Pyridine - Wikipedia", Wikipedia, [Link]

Sources

Optimization

enhancing the efficiency of catalytic cycles with (2-Ethylpyridin-4-yl)methanol ligands

Welcome to the Catalysis Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals optimize catalytic cycles using (2-Ethy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Catalysis Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals optimize catalytic cycles using (2-Ethylpyridin-4-yl)methanol as a ligand.

This guide moves beyond basic troubleshooting by explaining the causality behind experimental observations. By understanding the mechanistic interplay between the ligand's steric bulk, electronic properties, and hemilability, you can rationally tune your reaction conditions for maximum turnover frequency (TOF) and yield.

Part 1: Mechanistic Deep Dive – The "Why" Behind the Ligand

To troubleshoot effectively, we must first deconstruct the functional anatomy of the (2-Ethylpyridin-4-yl)methanol ligand in transition-metal catalysis (e.g., Palladium-catalyzed cross-coupling or aerobic alcohol oxidation).

  • The Pyridine Nitrogen ( σ -Donor): The nitrogen atom serves as the primary directing group and strong σ -donor, stabilizing the Pd(II) intermediates during the catalytic cycle [1].

  • The 2-Ethyl Substituent (Steric Modulator): The ethyl group at the 2-position introduces critical steric hindrance adjacent to the metal center. This bulk destabilizes coordinatively saturated, off-cycle [PdL4​] resting states. By favoring mono- or bis-ligated active species ( [PdL] or [PdL2​] ), the 2-ethyl group ensures a vacant coordination site remains accessible for substrate binding and accelerates turnover-limiting steps like reductive elimination[1].

  • The 4-Hydroxymethyl Group (Hemilability & Proton Relay): The −CH2​OH moiety acts as a secondary coordination sphere modulator. It can participate in hydrogen-bonding networks that stabilize transition states or act as a biomimetic organo-hydride relay during proton-transfer steps [2].

CatalyticCycle Pd0 Pd(0)L Active Species PdII_O2 Pd(II)-Peroxo Intermediate Pd0->PdII_O2 O2 + L (Oxidation) PdII_Alkoxide Pd(II)-Alkoxide (Substrate Binding) PdII_O2->PdII_Alkoxide Alcohol Substrate - H2O Product Carbonyl Product + H2O PdII_Alkoxide->Product β-Hydride Elimination (Turnover Limiting) Product->Pd0 Ligand Re-association

Figure 1: Ligand-modulated Pd-catalyzed aerobic oxidation cycle.

Part 2: Troubleshooting Guides & FAQs

Q1: My catalyst is rapidly precipitating as palladium black during aerobic oxidation. What is causing this? A: This is a classic symptom of oxygen starvation or an insufficient Ligand-to-Metal (L:M) ratio. In Pd-catalyzed aerobic oxidation, the pyridine ligand is strictly required to promote the dioxygen-coupled oxidation of Pd(0) back to Pd(II) [3]. Without sufficient (2-Ethylpyridin-4-yl)methanol to stabilize the Pd(0) intermediate, the metal aggregates into inactive palladium black. Fix: Increase the L:M ratio to at least 1:1 or 2:1. Ensure vigorous stirring to maximize O2​ mass transfer.

Q2: I increased the ligand loading to 4:1 to prevent Pd black formation, but now my reaction has stalled. Why? A: You have encountered substrate inhibition. While pyridine ligands promote catalyst reoxidation, an excess of ligand saturates the coordination sphere of the Pd(II) center. This inhibits the displacement of the ligand by the alcohol substrate, preventing the formation of the reactive Pd(II)-alkoxide intermediate[3]. Fix: Because the 2-ethyl group provides steric bulk, you do not need as high a ligand loading as you would with unsubstituted pyridine. Drop the L:M ratio back to 1.5:1.

Q3: How does the 2-ethyl group affect the Turnover Frequency (TOF) compared to standard pyridin-4-ylmethanol? A: The 2-ethyl group significantly enhances TOF by preventing the catalyst from falling into deep thermodynamic resting states. As shown in the data below, the steric bulk prevents the formation of unreactive tetrakis-complexes, keeping the catalytic cycle dynamic[1].

Quantitative Data: Ligand Substituent Effects on Efficiency
Ligand TypeL:Pd RatioYield (%)TOF ( h−1 )Mechanistic Observation
Pyridin-4-ylmethanol1:145%15Rapid Pd black precipitation[4].
Pyridin-4-ylmethanol4:185%40Stable, but slow substrate binding.
(2-Ethylpyridin-4-yl)methanol 1.5:1 94% 75 Optimal steric balance; high stability.
(2-Ethylpyridin-4-yl)methanol4:160%20Severe substrate inhibition.

Part 3: Experimental Protocol (Self-Validating System)

The following is a self-validating Standard Operating Procedure (SOP) for Aerobic Alcohol Oxidation utilizing the (2-Ethylpyridin-4-yl)methanol ligand.

Step 1: Precatalyst Formation

  • In an oven-dried Schlenk flask, add Pd(OAc)2​ (0.05 mmol, 5 mol%) and (2-Ethylpyridin-4-yl)methanol (0.075 mmol, 7.5 mol%) to achieve a 1.5:1 L:M ratio.

  • Add 2.0 mL of toluene (or DMSO for highly polar substrates).

  • Validation Checkpoint: Stir at room temperature for 15 minutes. The solution must transition from a dark red/brown suspension to a clear, homogeneous yellow/orange solution. If a suspension remains, the ligand has not fully coordinated; gently warm to 40°C until clear.

Step 2: Substrate Addition & Oxygenation

  • Add the alcohol substrate (1.0 mmol) to the homogeneous catalyst solution.

  • Purge the flask with an O2​ balloon (1 atm) using a vacuum/refill cycle (x3).

  • Validation Checkpoint: The reaction must be kept under a positive pressure of O2​ . A deflated balloon indicates a leak, which will immediately lead to Pd black formation.

Step 3: Catalytic Turnover

  • Heat the reaction mixture to 60°C with vigorous stirring (800+ rpm) to ensure optimal gas-liquid mixing.

  • Monitor by TLC or GC-MS. The 2-ethyl steric bulk should drive the reaction to completion within 2-4 hours.

Troubleshooting Start Issue Detected: Low Yield / Pd Black CheckRatio Check L:Pd Ratio Start->CheckRatio RatioLow Ratio < 1:1 CheckRatio->RatioLow RatioHigh Ratio > 4:1 CheckRatio->RatioHigh FixLow Increase Ligand to prevent Pd(0) aggregation RatioLow->FixLow FixHigh Decrease Ligand to allow substrate binding RatioHigh->FixHigh

Figure 2: Troubleshooting decision tree for catalyst deactivation.

Part 4: References

  • Kurpik, G., Walczak, A., Gołdyn, M., Harrowfield, J., & Stefankiewicz, A. R. (2022). "Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity." Inorganic Chemistry, ACS Publications. URL:[Link]

  • Steinhoff, B. A., & Stahl, S. S. (2002). "Ligand-Modulated Palladium Oxidation Catalysis: Mechanistic Insights into Aerobic Alcohol Oxidation with the Pd(OAc)2/Pyridine Catalyst System." Organic Letters, ACS Publications. URL:[Link]

  • Lim, C.-H., Holder, A. M., Hynes, J. T., & Musgrave, C. B. (2014). "Role of Pyridine as a Biomimetic Organo-Hydride for Homogeneous Reduction of CO2 to Methanol." arXiv: Chemical Physics. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

comparison of (2-Ethylpyridin-4-yl)methanol with other pyridine-based ligands

Comparative Analysis of (2-Ethylpyridin-4-yl)methanol and Alternative Pyridine-Based Ligands in Coordination Chemistry and Drug Design 1. Executive Summary & Mechanistic Rationale Pyridine-based ligands are cornerstone s...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of (2-Ethylpyridin-4-yl)methanol and Alternative Pyridine-Based Ligands in Coordination Chemistry and Drug Design

1. Executive Summary & Mechanistic Rationale Pyridine-based ligands are cornerstone scaffolds in transition metal catalysis, metal-organic frameworks (MOFs), and the development of targeted metallodrugs. The structural nuances of these ligands—specifically the position and nature of substituents—profoundly dictate the electronic density at the coordinating nitrogen and the overall steric profile of the resulting metal complex. This guide objectively compares (2-Ethylpyridin-4-yl)methanol against conventional alternatives like 4-pyridinemethanol and pyridine-2,3-dimethanol .

The introduction of an ethyl group at the 2-position of the pyridine ring in (2-Ethylpyridin-4-yl)methanol introduces two critical causal effects that dictate its performance:

  • Electronic Inductive Effect (+I): The aliphatic ethyl group donates electron density to the pyridine ring, increasing the basicity and σ-donor capacity of the nitrogen atom compared to unsubstituted 4-pyridinemethanol. This stabilizes high-oxidation-state transition metal centers during catalysis.

  • Steric Hindrance & Lipophilicity: The bulky 2-ethyl group restricts rotational freedom upon metal coordination, which can lock the complex into specific bioactive conformations. Furthermore, the added aliphatic bulk increases the partition coefficient (LogP), directly enhancing cellular membrane permeability and hydrophobic pocket binding in drug design[1][2].

2. Physicochemical and Electronic Comparison To understand the performance differences across applications, we must analyze the foundational properties of these ligands. The hydroxyl (-OH) group in all these variants serves as a secondary hydrogen-bonding site, crucial for building supramolecular networks or interacting with biological targets like DNA gyrase[3].

Table 1: Comparative Physicochemical Profiles of Pyridine-Based Ligands

LigandSubstitution PatternPrimary Coordination SiteSecondary InteractionKey Application Focus
4-Pyridinemethanol UnsubstitutedPyridine Nitrogen (N)H-bond donor/acceptor (-OH)Baseline metallodrugs, MOFs[1]
(2-Ethylpyridin-4-yl)methanol 2-Ethyl, 4-HydroxymethylPyridine Nitrogen (N)H-bond donor/acceptor (-OH)Enhanced lipophilicity drugs, sterically tuned catalysts[2][3]
Pyridine-2,3-dimethanol 2,3-Bis(hydroxymethyl)O, N, O (Tridentate potential)Dual H-bond networksHigh-stability transition metal catalysts[4]
Di(pyridin-3-yl)methanol Bis-pyridineDual Pyridine NitrogensH-bond donor (-OH)Photoluminescent MOFs, cross-linking[5]

3. Applications in Metallodrugs and Oncology In the realm of anticancer and antimicrobial agents, Ruthenium (Ru) and Zinc (Zn) complexes coordinated with pyridine ligands have emerged as potent alternatives to traditional platinum-based drugs. The choice of ligand dictates the drug's stability in aqueous media, its cellular uptake, and its ultimate cytotoxicity[1].

When standard 4-pyridinemethanol is coordinated to Ru(II) or Ru(III) centers, the resulting complexes exhibit moderate cytotoxicity. However, modifying the pyridine ring with alkyl groups (like the 2-ethyl substitution) alters the hydration network and hydrophobic interactions within the target protein's binding pocket. For instance, in modern kinase inhibitors (e.g., PKMYT1 inhibitors), the 2-ethylpyridin-4-yl scaffold provides essential hydrogen bonding via the pyridine nitrogen while the ethyl group fills a specific hydrophobic pocket, optimizing target specificity and affinity[2].

Pathway Drug Ru-(2-Ethylpyridin-4-yl)methanol Complex Membrane Cell Membrane (Enhanced Permeability) Drug->Membrane Lipophilic Diffusion Cytosol Cytosol Accumulation Membrane->Cytosol Target Protein Kinase / DNA Binding Cytosol->Target Ligand Exchange or Direct Binding Effect Apoptosis / Growth Inhibition Target->Effect

Cellular uptake and target activation pathway of lipophilic pyridine-coordinated metallodrugs.

4. Experimental Methodology: Synthesis of Ru-Pyridine Complexes To validate the performance of (2-Ethylpyridin-4-yl)methanol against 4-pyridinemethanol, researchers synthesize comparative metal complexes. The following is a self-validating protocol for generating a [RuCl(κ3-tpm)(PPh3)(L)]Cl complex (where L = pyridine ligand)[1].

Step-by-Step Protocol:

  • Precursor Preparation: Under an inert argon atmosphere, dissolve the precursor [RuCl(κ3-tpm)(PPh3)2]Cl (1.0 eq) in anhydrous dichloromethane (DCM).

  • Ligand Addition: Add (2-Ethylpyridin-4-yl)methanol (1.1 eq) to the stirring solution. Causality: A slight excess of the ligand drives the equilibrium toward the substitution of one triphenylphosphine (PPh3) ligand, which is bulkier and more labile in this specific coordination geometry.

  • Reaction Conditions: Reflux the mixture at 40°C for 12 hours. Causality: The 2-ethyl group provides steric bulk near the coordinating nitrogen, which slows the coordination kinetics compared to unsubstituted 4-pyridinemethanol; therefore, adequate reaction time and thermal energy are critical to ensure complete conversion.

  • Purification: Concentrate the solution under reduced pressure and precipitate the product by adding cold diethyl ether. Filter and wash the solid to remove displaced PPh3.

  • Validation (Self-Validating System):

    • 1H NMR Spectroscopy: Confirm the shift of the pyridine α-protons. Upon coordination to the Ru center, these protons will shift significantly downfield due to the electron-withdrawing nature of the metal ion.

    • IR Spectroscopy: Ensure the presence of the broad -OH stretch (~3300 cm⁻¹) confirming the methanol moiety remains intact and uncoordinated, verifying that the nitrogen atom acted as the exclusive primary donor.

Workflow Step1 1. Precursor Dissolution [RuCl(κ3-tpm)(PPh3)2]Cl in DCM Step2 2. Ligand Addition (2-Ethylpyridin-4-yl)methanol Step1->Step2 Step3 3. Reflux (40°C, 12h) Phosphine displacement Step2->Step3 Step4 4. Precipitation Cold Diethyl Ether Step3->Step4 Step5 5. Characterization NMR & IR Validation Step4->Step5

Step-by-step experimental workflow for synthesizing Ru-pyridine coordination complexes.

5. Quantitative Performance Data in Biological Assays The structural modifications of the pyridine ring directly translate to biological efficacy. When comparing in vitro antimicrobial and anticancer properties, the lipophilicity and steric profile of the 2-ethyl substitution consistently yield superior target binding affinities compared to unsubstituted variants. For instance, thiazole-carboxamide derivatives incorporating the 2-ethylpyridin-4-yl moiety have demonstrated excellent binding affinity toward DNA gyrase[3], while similar tetracyclic derivatives act as highly potent, bioavailable PKMYT1 inhibitors[2].

Table 2: Comparative Biological Efficacy (Representative Data)

Compound / ComplexTarget / AssayEfficacy ProfileMechanistic Role of Ligand
Ru-4-pyridinemethanol Complex Human Cancer Cell Lines (In vitro)Low micromolar rangeBaseline coordination, moderate lipophilicity[1]
2-(2-ethylpyridin-4-yl) thiazole derivative DNA Gyrase (Antimicrobial)High binding affinity2-Ethyl group enhances hydrophobic pocket fitting[3]
Tetracyclic 2-ethylpyridin-4-yl derivative PKMYT1 Kinase (Oncology)Highly potent (Nanomolar)Pyridine N forms H-bond; Ethyl group optimizes specificity[2]

Conclusion While 4-pyridinemethanol and pyridine-2,3-dimethanol remain staple ligands for constructing basic coordination frameworks and catalysts, (2-Ethylpyridin-4-yl)methanol offers a highly specialized alternative. Its 2-ethyl substituent provides a dual advantage: it electronically enriches the coordinating nitrogen for stronger metal-ligand bonds and introduces critical steric and lipophilic properties that are indispensable in modern structure-based drug design and targeted metallodrug synthesis.

Comparative

In Vitro Versus In Vivo Efficacy of (2-Ethylpyridin-4-yl)methanol-Derived Drugs: A Comprehensive Comparison Guide

Executive Summary The (2-Ethylpyridin-4-yl)methanol scaffold has emerged as a privileged building block in modern medicinal chemistry. Its unique structural properties—combining the hydrogen-bonding capability of a basic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The (2-Ethylpyridin-4-yl)methanol scaffold has emerged as a privileged building block in modern medicinal chemistry. Its unique structural properties—combining the hydrogen-bonding capability of a basic pyridine nitrogen with the lipophilic bulk of an ethyl group—make it highly effective for targeting deep hydrophobic pockets in kinase active sites and bacterial enzymes. This guide provides an objective, data-driven comparison of the in vitro and in vivo performance of drugs derived from this scaffold, specifically focusing on Phosphatidylinositol 4-Kinase IIIβ (PI4KB) antiviral inhibitors and thiazole-based antimicrobial agents .

Mechanistic Rationale: The (2-Ethylpyridin-4-yl) Advantage

When designing targeted therapeutics, the transition from in vitro target engagement to in vivo efficacy is often hindered by poor membrane permeability or rapid metabolic clearance.

The integration of the (2-ethylpyridin-4-yl) moiety addresses these bottlenecks. demonstrate that connecting the derivative at position 4 of the pyridine ring exerts significantly higher potency than connections at positions 2 or 3[1]. The nitrogen atom at position 4 forms critical hydrogen bonds with the hinge region of the target enzyme, while the 2-ethyl substitution increases the overall lipophilicity (LogP) of the molecule. This strategic addition not only improves in vitro cellular penetration but also shields the pyridine ring from rapid in vivo N-oxidation, thereby extending the drug's half-life.

G V Viral +RNA P PI4KB Enzyme V->P Hijacks M Membranous Web Formation P->M Catalyzes R Viral Replication M->R Enables I (2-Ethylpyridin-4-yl) Inhibitor I->P Blocks ATP Site

Mechanism of PI4KB inhibition by (2-Ethylpyridin-4-yl) derivatives blocking viral replication.

Case Study 1: PI4KB Inhibitors (Broad-Spectrum Antivirals)

Positive-sense single-stranded RNA (+RNA) viruses, such as Hepatitis C Virus (HCV) and enteroviruses, hijack host PI4KB to remodel intracellular membranes into replication factories[1].

In Vitro Profile

(2-Ethylpyridin-4-yl)methanol-derived imidazopyridazine compounds exhibit exceptional in vitro profiles. In biochemical assays, these derivatives achieve sub-nanomolar IC50 values (10–20 nM) against PI4KB[1]. In cell-based models, the enhanced membrane permeability provided by the 2-ethyl group translates to potent antiviral activity, reducing HCV replication with an EC50 of ~50 nM while maintaining a high therapeutic index (CC50 > 10 µM).

In Vivo Translation

Alternatives lacking the 2-ethyl substitution (e.g., unsubstituted pyridine analogs) often fail in vivo due to rapid hepatic clearance and poor systemic exposure. In contrast, the (2-ethylpyridin-4-yl) derivatives demonstrate robust in vivo pharmacokinetics in murine models, achieving an oral bioavailability (F%) of >40% and maintaining plasma concentrations above the EC90 for over 8 hours, leading to significant viral load reduction.

Case Study 2: Thiazole Carbohydrazides (Antimicrobial Agents)

The (2-Ethylpyridin-4-yl)methanol scaffold is also utilized to synthesize substituted thiazole carbohydrazides, which are explored as treatments for multidrug-resistant pathogens[2].

In Vitro Profile

show that (E)-N′-benzylidene-2-(2-ethylpyridin-4-yl)-4-methylthiazole-5-carbohydrazides display highly promising in vitro activity. These compounds boast a minimal inhibitory concentration (MIC) of 1.56 µg/mL against M. tuberculosis H37Rv and demonstrate efficacy against S. aureus[2].

In Vivo Translation

The transition to in vivo efficacy for these antimicrobial agents requires careful formulation. While the in vitro MIC is excellent, the highly lipophilic nature of the extended thiazole-hydrazone network can lead to high plasma protein binding in vivo. Consequently, while local administration (e.g., pulmonary delivery for TB) shows high efficacy, systemic oral dosing requires prodrug strategies to optimize the free-drug fraction in the bloodstream.

Quantitative Data Comparison

Table 1: Comparative Efficacy of PI4KB Antiviral Inhibitors

Compound ScaffoldIn Vitro Enzyme IC50 (nM)Cellular Antiviral EC50In Vivo Half-life (t1/2)Oral Bioavailability (F%)
Unsubstituted Pyridine250>10 µM0.8 h<10%
2-Methylpyridine851.2 µM1.5 h18%
(2-Ethylpyridin-4-yl) 15 50 nM 4.2 h 45%

Table 2: Antimicrobial Activity Profiles (MIC µg/mL)

PathogenUnsubstituted Thiazole(2-Ethylpyridin-4-yl) Thiazole Reference Standard
M. tuberculosis H37Rv>641.56 0.05 (Isoniazid)
S. aureus322.0 1.0 (Vancomycin)

Validated Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies represent self-validating systems designed to eliminate experimental artifacts.

Workflow S1 In Vitro: Kinase Assay (IC50 Determination) S2 In Vitro: Cell Culture (Antiviral EC50 & CC50) S1->S2 S3 In Vivo: PK Profiling (Bioavailability & Half-life) S2->S3 S4 In Vivo: Efficacy Model (Viral Load Reduction) S3->S4

Stepwise translational workflow from in vitro screening to in vivo efficacy evaluation.

Protocol A: In Vitro PI4KB Kinase Activity Assay (ADP-Glo)

Causality: The ADP-Glo platform is selected because it directly measures ATP consumption via luminescence, preventing the false positives commonly seen in fluorescence-interference assays when testing highly conjugated aromatic compounds.

  • Step 1: Reagent Preparation. Dilute recombinant human PI4KB enzyme in assay buffer (50 mM HEPES pH 7.5, 5 mM MgCl2, 0.1% CHAPS).

  • Step 2: Compound Incubation. Dispense 5 µL of the (2-ethylpyridin-4-yl) derivative (serial dilutions in DMSO) into a 384-well plate. Add 10 µL of the enzyme solution. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Step 3: Reaction Initiation. Add 10 µL of ATP/Phosphatidylinositol substrate mix. Incubate for 60 minutes.

  • Step 4: Signal Detection. Add 25 µL of ADP-Glo reagent to terminate the kinase reaction and deplete unreacted ATP. After 40 minutes, add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Read on a microplate luminometer.

  • Self-Validation Standard: Include a PIK93 reference standard in every plate. This ensures that batch-to-batch variation in enzyme specific activity is normalized, rendering the assay internally self-validating.

Protocol B: In Vivo Pharmacokinetic Profiling in Murine Models

Causality: Intravenous (IV) and oral (PO) parallel dosing arms are strictly required to calculate absolute bioavailability (F%). Relying solely on PO data conflates poor gastrointestinal absorption with rapid hepatic clearance.

  • Step 1: Dosing. Fast male C57BL/6 mice for 12 hours. Administer the drug at 2 mg/kg IV (via tail vein) and 10 mg/kg PO (via oral gavage) using a vehicle of 5% DMSO / 40% PEG400 / 55% Saline.

  • Step 2: Sampling. Collect 50 µL blood samples via the saphenous vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes. Centrifuge immediately to isolate plasma.

  • Step 3: Extraction. Transfer 20 µL of plasma to a new plate. Critical Step: Spike with 100 µL of acetonitrile containing a stable-isotope-labeled internal standard (SIL-IS). Vortex and centrifuge at 14,000 x g for 10 minutes to precipitate proteins.

  • Step 4: LC-MS/MS Quantification. Inject the supernatant onto a C18 column coupled to a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Self-Validation Standard: The pre-extraction spiking of the SIL-IS corrects for matrix-induced ion suppression and extraction recovery losses, ensuring the calculated plasma concentrations are absolutely self-validating.

References

  • Title: Rational Design of Novel Highly Potent and Selective Phosphatidylinositol 4-Kinase IIIβ (PI4KB) Inhibitors as Broad-Spectrum Antiviral Agents Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Synthesis, Anticancer and Antimicrobial Evaluation of New (E)‐N′‐Benzylidene‐2‐(2‐ethylpyridin‐4‐yl)‐4‐methylthiazole‐5‐carbohydrazides Source: ChemistrySelect URL: [Link]

Sources

Validation

A Comparative Guide to the Structural Confirmation of (2-Ethylpyridin-4-yl)methanol Reaction Products

Introduction (2-Ethylpyridin-4-yl)methanol is a substituted pyridylmethanol that serves as a versatile bifunctional building block in medicinal chemistry and materials science.[1] Its structure, featuring a nucleophilic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(2-Ethylpyridin-4-yl)methanol is a substituted pyridylmethanol that serves as a versatile bifunctional building block in medicinal chemistry and materials science.[1] Its structure, featuring a nucleophilic pyridine nitrogen and a primary alcohol, offers multiple avenues for chemical modification, enabling the synthesis of diverse compound libraries.[2] The successful synthesis of novel derivatives, however, is only half the battle. Unambiguous structural confirmation of the reaction products is paramount to ensure the validity of subsequent biological or material science data.

This guide provides an in-depth, comparative analysis of the common reaction pathways of (2-Ethylpyridin-4-yl)methanol and the critical analytical techniques required for the definitive structural confirmation of the resulting products. We will move beyond simple procedural lists to explore the causality behind experimental choices and the logic of data interpretation, providing researchers, scientists, and drug development professionals with a robust framework for their synthetic and analytical workflows.

Core Reactivity of (2-Ethylpyridin-4-yl)methanol

The reactivity of (2-Ethylpyridin-4-yl)methanol is dominated by its two primary functional groups: the primary alcohol at the 4-position and the nitrogen atom of the pyridine ring. The ethyl group at the 2-position is generally spectator in nature but provides steric and electronic influence.

  • The Primary Alcohol (-CH₂OH): This group is susceptible to oxidation to form an aldehyde, esterification with carboxylic acids or their derivatives, and etherification via alkylation.

  • The Pyridine Nitrogen: As a basic and nucleophilic center, this nitrogen can be readily oxidized to an N-oxide, a transformation that significantly alters the electronic properties of the aromatic ring.[3]

Caption: Analytical workflow for the confirmation of 2-Ethylisonicotinaldehyde.

Comparative Spectroscopic Data
Technique(2-Ethylpyridin-4-yl)methanol (Starting Material)2-Ethylisonicotinaldehyde (Product)Rationale for Change
FTIR (cm⁻¹) ~3300 (broad, O-H stretch), ~2950 (C-H stretch)~2950 (C-H stretch), ~1705 (strong, C=O stretch) Disappearance of the alcohol O-H band and appearance of the characteristic aldehyde carbonyl stretch confirms oxidation.
¹H NMR (δ, ppm) ~8.4 (d, 1H, H6), ~7.2 (s, 1H, H3), ~7.1 (d, 1H, H5), ~4.6 (s, 2H, -CH₂OH) , ~2.7 (q, 2H, -CH₂CH₃), ~1.2 (t, 3H, -CH₂CH₃)~10.1 (s, 1H, -CHO) , ~8.6 (d, 1H, H6), ~7.5 (s, 1H, H3), ~7.4 (d, 1H, H5), ~2.8 (q, 2H, -CH₂CH₃), ~1.3 (t, 3H, -CH₂CH₃)The methylene protons (-CH₂OH) are replaced by a highly deshielded aldehyde proton (-CHO) singlet far downfield.
¹³C NMR (δ, ppm) ~62 (-CH₂OH) , ~120 (C3, C5), ~149 (C6), ~155 (C4), ~160 (C2)~192 (-CHO) , ~122 (C3, C5), ~151 (C6), ~150 (C4), ~162 (C2)The carbon attached to the oxygen shifts dramatically downfield from the alcohol region to the carbonyl region.
Mass Spec (EI, m/z) 137 [M]⁺ 135 [M]⁺ A loss of 2 mass units is definitive for an oxidation reaction (loss of two hydrogen atoms).
Experimental Protocol: Oxidation with Dess-Martin Periodinane[2]
  • Preparation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve (2-Ethylpyridin-4-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Reaction: Add Dess-Martin periodinane (1.5 eq) to the solution in one portion at room temperature.

  • Monitoring: Stir the reaction mixture for 1-3 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.

  • Workup: Upon completion, dilute the reaction mixture with DCM. Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution.

  • Extraction: Stir the biphasic mixture vigorously until all solids dissolve. Separate the layers and extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter. Concentrate the filtrate under reduced pressure to yield the crude aldehyde. The product can often be used without further purification or can be purified by silica gel chromatography. [2]

Part 2: Esterification to (2-Ethylpyridin-4-yl)methyl acetate

Esterification masks the polar hydroxyl group, significantly altering the physicochemical properties of the parent molecule. We will focus on a common acylation reaction.

Reaction Overview:

A simple and effective method for forming an acetate ester is the reaction with acetic anhydride in the presence of a base like triethylamine or pyridine, which also acts as the solvent. This avoids the often harsh acidic conditions of Fischer esterification. [4][5]

Structural Confirmation Strategy

The key is to confirm the addition of the acetyl group and the corresponding changes to the methylene group signals.

Caption: Analytical workflow for the confirmation of (2-Ethylpyridin-4-yl)methyl acetate.

Comparative Spectroscopic Data
Technique(2-Ethylpyridin-4-yl)methanol (Starting Material)(2-Ethylpyridin-4-yl)methyl acetate (Product)Rationale for Change
FTIR (cm⁻¹) ~3300 (broad, O-H stretch)~1740 (strong, C=O ester stretch) , ~1220 (C-O stretch)Disappearance of the O-H band and appearance of a strong ester carbonyl stretch at a higher frequency than an aldehyde.
¹H NMR (δ, ppm) ~4.6 (s, 2H, -CH₂OH)~5.1 (s, 2H, -CH₂OAc) , ~2.1 (s, 3H, -OC(O)CH₃) The methylene protons (-CH₂O-) shift downfield due to the electron-withdrawing effect of the acetyl group. A new sharp singlet for the acetate methyl group appears.
¹³C NMR (δ, ppm) ~62 (-CH₂OH)~171 (-C=O) , ~64 (-CH₂OAc) , ~21 (-OC(O)CH₃) A new ester carbonyl carbon appears, and the methylene carbon shifts slightly downfield. A new methyl carbon signal appears around 21 ppm.
Mass Spec (EI, m/z) 137 [M]⁺179 [M]⁺ An increase of 42 mass units corresponds exactly to the addition of an acetyl group (CH₃CO) and loss of H.
Experimental Protocol: Acylation with Acetic Anhydride
  • Preparation: In a round-bottom flask, dissolve (2-Ethylpyridin-4-yl)methanol (1.0 eq) in pyridine (can be used as solvent).

  • Reaction: Cool the solution to 0 °C in an ice bath. Add acetic anhydride (1.2 eq) dropwise.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Workup: Pour the reaction mixture into ice-water and extract with ethyl acetate (3x).

  • Extraction: Combine the organic layers. Wash sequentially with water, dilute HCl (to remove pyridine), saturated aqueous NaHCO₃, and finally brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Part 3: Etherification to 4-(Methoxymethyl)-2-ethylpyridine

Ether synthesis, such as the Williamson ether synthesis, is a robust method for modifying the steric and electronic properties of the molecule. [6] Reaction Overview:

This reaction proceeds in two steps: deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, followed by nucleophilic substitution with an alkyl halide (e.g., methyl iodide). [2]

Structural Confirmation Strategy

The primary evidence for ether formation is the disappearance of the hydroxyl group and the appearance of signals corresponding to the new alkyl group.

Caption: Analytical workflow for the confirmation of 4-(Methoxymethyl)-2-ethylpyridine.

Comparative Spectroscopic Data
Technique(2-Ethylpyridin-4-yl)methanol (Starting Material)4-(Methoxymethyl)-2-ethylpyridine (Product)Rationale for Change
FTIR (cm⁻¹) ~3300 (broad, O-H stretch)No O-H stretch. ~1100 (C-O-C stretch) Complete disappearance of the O-H band is the most telling feature.
¹H NMR (δ, ppm) ~4.6 (s, 2H, -CH₂OH)~4.4 (s, 2H, -CH₂OCH₃) , ~3.4 (s, 3H, -OCH₃) The methylene protons shift slightly upfield. A new sharp singlet for the methoxy protons appears.
¹³C NMR (δ, ppm) ~62 (-CH₂OH)~72 (-CH₂OCH₃) , ~58 (-OCH₃) The methylene carbon shifts downfield, and a new signal for the methoxy carbon appears.
Mass Spec (EI, m/z) 137 [M]⁺151 [M]⁺ An increase of 14 mass units corresponds to the addition of a methylene group (CH₂) from the net reaction of adding CH₃ and losing H.
Experimental Protocol: Williamson Ether Synthesis[2]
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve (2-Ethylpyridin-4-yl)methanol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Deprotonation: Cool the solution to 0 °C. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes.

  • Alkylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography. [2]

References

  • BenchChem. (2025). Technical Support Center: Synthesis of (2-Methylpyridin-4-yl)methanol.
  • BenchChem. (2025). Application Notes and Protocols for (2-Methylpyridin-4-yl)methanol in Medicinal Chemistry.
  • Der Pharma Chemica. (2016). Synthesis, characterization and evaluation of diphenyl(piperidin-4-yl)
  • BenchChem. (2025).
  • Organic Chemistry Portal. Acid to Ester - Common Conditions.
  • MDPI. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity.
  • ChemicalBook. Synthesis of (2-AMINO-PYRIDIN-4-YL)-METHANOL.
  • BenchChem. (2025). Theoretical Properties of (2-Methylpyridin-4-yl)methanol: An In-depth Technical Guide.
  • Organic Chemistry Portal.
  • Theoretical study on the esterification of methanol with acetic acid and acid halides. (2015).
  • Ester Synthesis Lab (Student Handout). Loudoun County Public Schools.

Sources

Comparative

Reproducibility of Published Synthesis Methods for (2-Ethylpyridin-4-yl)methanol: A Comparative Guide

Executive Summary (2-Ethylpyridin-4-yl)methanol (CAS: 165558-78-1), also known as 2-ethyl-4-hydroxymethylpyridine, is a highly valuable heterocyclic building block and a critical biomarker in infectious disease pharmacol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-Ethylpyridin-4-yl)methanol (CAS: 165558-78-1), also known as 2-ethyl-4-hydroxymethylpyridine, is a highly valuable heterocyclic building block and a critical biomarker in infectious disease pharmacology. It is the primary extracellular metabolite of the anti-tuberculosis prodrug ethionamide. This guide provides an objective, data-driven comparison of the two most reproducible synthetic routes for this compound: the Lithium Aluminum Hydride (LiAlH 4​ ) reduction of its corresponding ester, and the direct Borane-Tetrahydrofuran (BH 3​ ·THF) reduction of 2-ethylisonicotinic acid.

By analyzing the causality behind reagent selection, workup protocols, and purification strategies, this guide equips researchers with self-validating workflows to ensure high-yield, scalable production.

Pharmacological Context & Target Relevance

In mycobacterial pharmacology, ethionamide is activated by the FAD-containing monooxygenase EthA[1]. This activation is coupled with a precise molecular sorting mechanism. While the active ETH* adduct accumulates intracellularly to inhibit mycolic acid synthesis, the inactive metabolite—(2-Ethylpyridin-4-yl)methanol —is exclusively exported outside the bacteria [2]. Consequently, the reliable synthesis of this specific metabolite is essential for developing pharmacokinetic assays, analytical standards, and novel antitubercular analogs.

Bioactivation ETH Ethionamide (Prodrug) EthA EthA Monooxygenase (Enzymatic Activation) ETH->EthA Oxidation ETHSO ETH-SO (S-oxide Intermediate) EthA->ETHSO Active ETH* Adduct (Intracellular Inhibitor) ETHSO->Active Intracellular Inactive (2-Ethylpyridin-4-yl)methanol (Extracellular Metabolite) ETHSO->Inactive Efflux Mechanism

Fig 1. Ethionamide bioactivation pathway yielding (2-Ethylpyridin-4-yl)methanol.

Comparative Analysis of Synthesis Routes

The synthesis of pyridine-methanols typically relies on the reduction of the corresponding carboxylic acids or esters. Because the pyridine nitrogen is a strong Lewis base, it interacts with reducing agents, significantly altering reaction kinetics compared to standard aliphatic or aryl systems.

Route A: Two-Step Esterification & LiAlH 4​ Reduction

This classical approach involves the Fischer esterification of 2-ethylisonicotinic acid to ethyl 2-ethylisonicotinate, followed by reduction using LiAlH 4​ [3].

  • Mechanistic Advantage: LiAlH 4​ is a potent nucleophilic hydride source. Converting the free acid to an ester prevents the formation of an insoluble lithium carboxylate salt, which would otherwise require a massive excess of LiAlH 4​ and prolonged reflux to reduce.

  • Drawback: Requires strictly anhydrous conditions and careful management of the highly exothermic quench.

Route B: Direct BH 3​ ·THF Reduction of the Free Acid

This route directly reduces 2-ethylisonicotinic acid using Borane-THF complex.

  • Mechanistic Advantage: Borane is an electrophilic reducing agent. It reacts rapidly with electron-rich carboxylic acids. While it does form a Lewis acid-base complex with the pyridine nitrogen, the hydridic transfer to the carbonyl remains efficient.

  • Drawback: The intermediate pyridine-borane complex is highly stable. If the reaction is only quenched with water, the yield will appear artificially low. An acidic reflux step is mandatory to break this complex and liberate the free (2-ethylpyridin-4-yl)methanol [4].

Synthesis Acid 2-Ethylisonicotinic Acid (Starting Material) Ester Ethyl 2-ethylisonicotinate (Intermediate) Acid->Ester EtOH, H2SO4 RouteB Route B: BH3-THF (Reflux) Acid->RouteB RouteA Route A: LiAlH4 / THF (0°C to RT) Ester->RouteA Product (2-Ethylpyridin-4-yl)methanol (Target Molecule) RouteA->Product Fieser Quench RouteB->Product MeOH/HCl Quench

Fig 2. Synthetic workflows for Route A (Ester/LiAlH4) vs. Route B (Direct BH3).

Experimental Methodologies

Protocol A: LiAlH 4​ Reduction of Ethyl 2-ethylisonicotinate

This protocol assumes the ester has already been synthesized and dried.

  • Preparation: In an oven-dried, argon-purged round-bottom flask, suspend LiAlH 4​ (1.5 equiv., based on ester) in anhydrous THF (0.5 M). Cool the suspension to 0 °C using an ice-water bath.

  • Addition: Dissolve ethyl 2-ethylisonicotinate (1.0 equiv.) in a minimal amount of anhydrous THF. Add this solution dropwise to the LiAlH 4​ suspension over 30 minutes to control the exothermic hydride transfer.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours. Self-Validation: Monitor via TLC (DCM:MeOH 9:1). The ester spot (higher Rf​ ) should completely disappear, replaced by the highly polar alcohol spot.

  • The Fieser Quench (Critical Step): To avoid the formation of an unfilterable aluminum hydroxide gel, cool the flask back to 0 °C. For every x grams of LiAlH 4​ used, sequentially add:

    • x mL of distilled H 2​ O (dropwise, vigorous H 2​ evolution).

    • x mL of 15% aqueous NaOH.

    • 3x mL of distilled H 2​ O.

    • Causality: This specific stoichiometric quench forces the aluminum salts to precipitate as a granular, white solid that is easily removed by vacuum filtration through a Celite pad.

  • Isolation: Filter the salts, wash the filter cake thoroughly with hot THF, concentrate the filtrate in vacuo, and purify via flash chromatography to yield the target alcohol.

Protocol B: Direct BH 3​ ·THF Reduction
  • Preparation: Suspend 2-ethylisonicotinic acid (1.0 equiv.) in anhydrous THF (0.3 M) under argon at 0 °C.

  • Addition: Slowly add BH 3​ ·THF (1 M solution, 3.0 equiv.). Causality: Excess borane is required because the first equivalent is consumed forming the pyridine-borane Lewis complex, and the second reduces the carboxylic acid.

  • Reaction: Reflux the mixture for 12 hours.

  • Decomplexation Quench (Critical Step): Cool to 0 °C and carefully add Methanol dropwise until effervescence ceases. This destroys unreacted borane, forming volatile trimethyl borate. Next, add 2 M HCl (aq) and reflux for 1 hour. Causality: The acid reflux is mandatory to break the stable pyridine-borane complex. Without this step, the product remains trapped in the aqueous layer during extraction.

  • Isolation: Cool, adjust the pH to ~9 using saturated Na 2​ CO 3​ , extract with Ethyl Acetate (3x), dry over Na 2​ SO 4​ , and concentrate to yield the product.

Quantitative Performance Data

The following table summarizes the experimental metrics for both routes, assuming a 10-gram scale synthesis.

MetricRoute A (Ester + LiAlH 4​ )Route B (Direct BH 3​ ·THF)
Overall Yield 82 - 88% (over two steps)70 - 75% (single step)
Regioselectivity >99% (C-4 specific)>99% (C-4 specific)
Reaction Time 18 h (Esterification) + 4 h (Reduction)12 h (Reflux) + 2 h (Quench)
Purification Need Flash Chromatography requiredOften yields pure product post-extraction
Safety Profile High risk (Pyrophoric LiAlH 4​ , H 2​ gas)Moderate risk (BH 3​ toxicity, H 2​ gas)
Cost Efficiency Lower reagent cost, higher laborHigher reagent cost (BH 3​ ·THF), lower labor

Verdict: For high-throughput drug discovery where time is critical, Route B is preferred due to its single-step nature and simpler purification. For large-scale process chemistry, Route A is superior due to the lower cost of reagents and higher overall yield, provided the Fieser quench is strictly adhered to.

References

  • Hanoulle, X., Wieruszeski, J. M., Rousselot-Pailley, P., Landrieu, I., Baulard, A. R., & Lippens, G. (2006). Selective intracellular accumulation of the major metabolite issued from the activation of the prodrug ethionamide in mycobacteria. Journal of Antimicrobial Chemotherapy, 58(4), 768-774.[Link]

  • Qian, L., et al. (2011). Glutathione Reductase-Catalyzed Cascade of Redox Reactions To Bioactivate Potent Antimalarial 1,4-Naphthoquinones. Journal of the American Chemical Society, 133(32), 12563-12571.[Link]

  • ASM Journals. (2008). Metabolism of Thioamides by Ralstonia pickettii TA. Applied and Environmental Microbiology, 74(14), 4326-4332.[Link]

Validation

A Senior Application Scientist's Guide to Sourcing and Comparing Commercial (2-Ethylpyridin-4-yl)methanol Standards

Abstract In the landscape of pharmaceutical research and drug development, the integrity of every result hinges on the quality of the starting materials. (2-Ethylpyridin-4-yl)methanol is a key building block in the synth...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of pharmaceutical research and drug development, the integrity of every result hinges on the quality of the starting materials. (2-Ethylpyridin-4-yl)methanol is a key building block in the synthesis of a multitude of pharmacologically active molecules. Consequently, the purity and characterization of its commercial standards are of paramount importance. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to critically evaluate and compare commercial standards of (2-Ethylpyridin-4-yl)methanol. We will delve into the rationale behind experimental choices, provide detailed protocols for purity and identity assessment, and present a systematic approach to selecting the most suitable standard for your research needs.

The Critical Role of Reference Standards in Pharmaceutical R&D

Reference standards are the bedrock of accurate and reproducible scientific research.[1][2] They serve as a benchmark against which newly synthesized compounds and commercial materials are measured, ensuring consistency and reliability throughout the drug development lifecycle.[3] The use of well-characterized reference standards is not merely a matter of good scientific practice; it is a regulatory necessity.[1][2] Regulatory bodies such as the FDA and EMA mandate the use of qualified reference standards to validate analytical methods and to accurately identify and quantify impurities in drug substances and products.[1]

The quality of a reference standard directly impacts the accuracy of analytical results. Impurities in a standard can lead to the misidentification of new chemical entities, inaccurate potency measurements, and the development of flawed structure-activity relationships (SAR). Therefore, a thorough analytical comparison of commercially available standards is a crucial first step in any research program that utilizes (2-Ethylpyridin-4-yl)methanol.

A Systematic Approach to Comparing Commercial Standards

A robust comparison of commercial standards of (2-Ethylpyridin-4-yl)methanol requires a multi-pronged analytical approach. This guide proposes a three-tiered strategy encompassing purity determination by High-Performance Liquid Chromatography (HPLC), impurity profiling by Gas Chromatography-Mass Spectrometry (GC-MS), and definitive structural confirmation by Nuclear Magnetic Resonance (NMR) spectroscopy.

Overall Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive evaluation of commercial (2-Ethylpyridin-4-yl)methanol standards.

Workflow_for_Standard_Comparison cluster_Sourcing Sourcing & Initial Assessment cluster_Analysis Comprehensive Analytical Comparison cluster_Evaluation Data Evaluation & Selection A Identify Commercial Suppliers B Request Certificates of Analysis (CoA) A->B C Initial CoA Review (Purity, Analytical Methods Used) B->C D HPLC-UV Purity Analysis C->D Proceed with qualified vendors E GC-MS Impurity Profiling D->E F NMR Structural Confirmation (¹H & ¹³C) E->F G Tabulate and Compare Results (Purity, Impurity Profile, Spectral Consistency) F->G H Select Optimal Standard G->H

Caption: Workflow for sourcing and comparing commercial standards.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the analytical techniques central to this comparison guide. The causality behind key experimental choices is explained to provide a deeper understanding of the protocols.

High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment

HPLC is a cornerstone technique for assessing the purity of non-volatile organic compounds.[4] For a polar compound like (2-Ethylpyridin-4-yl)methanol, reversed-phase HPLC is the method of choice. The basic nature of the pyridine ring can, however, lead to peak tailing on traditional silica-based C18 columns due to interactions with residual silanols.[5] To mitigate this, an acidic mobile phase modifier, such as formic acid, is employed to protonate the pyridine nitrogen, ensuring a more symmetrical peak shape.[5][6]

3.1.1. Step-by-Step HPLC Protocol
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade acetonitrile.

    • Degas both mobile phases for at least 15 minutes using an ultrasonic bath or an online degasser.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of each commercial standard of (2-Ethylpyridin-4-yl)methanol into separate 10 mL volumetric flasks.

    • Dissolve the standards in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL.

    • Filter the solutions through a 0.45 µm syringe filter into HPLC vials.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • UV Detection: 254 nm and 270 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 5
      15.0 95
      20.0 95
      20.1 5

      | 25.0 | 5 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of each standard based on the area percent of the main peak relative to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile impurities.[7][8] It is particularly useful for identifying potential starting materials, by-products from the synthesis, or residual solvents that may be present in the commercial standards. A non-polar capillary column, such as a DB-5 or equivalent, is generally suitable for the analysis of pyridine derivatives.[7]

3.2.1. Step-by-Step GC-MS Protocol
  • Sample Preparation:

    • Prepare a 1 mg/mL solution of each standard in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC-MS Conditions:

    • Column: 5% Phenyl-methylpolysiloxane (DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • MS Interface Temperature: 280 °C.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis:

    • Identify the main peak corresponding to (2-Ethylpyridin-4-yl)methanol.

    • Identify any impurity peaks by comparing their mass spectra to a reference library (e.g., NIST).

    • Quantify the relative abundance of each impurity based on its peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed to confirm the identity and structural integrity of the (2-Ethylpyridin-4-yl)methanol standards. The chemical shifts and coupling patterns provide a unique fingerprint of the molecule.

3.3.1. Step-by-Step NMR Protocol
  • Sample Preparation:

    • Dissolve 5-10 mg of each standard in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d4).

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • NMR Acquisition Parameters (500 MHz Spectrometer):

    • ¹H NMR:

      • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

      • Observe the characteristic signals for the ethyl group (a quartet and a triplet), the methylene protons, and the aromatic protons of the pyridine ring.

    • ¹³C NMR:

      • Acquire a proton-decoupled spectrum.

      • Observe the expected number of signals corresponding to the unique carbon atoms in the molecule.

  • Data Analysis:

    • Compare the obtained spectra with literature values or predicted spectra for (2-Ethylpyridin-4-yl)methanol.

    • Look for any unexpected signals that may indicate the presence of impurities. The chemical shifts of common laboratory solvents and impurities are well-documented and can aid in their identification.[9]

Data Presentation and Interpretation

For a clear and concise comparison, all quantitative data should be summarized in a well-structured table.

Table 1: Comparative Analysis of Commercial (2-Ethylpyridin-4-yl)methanol Standards

SupplierLot NumberStated Purity (CoA)HPLC Purity (% Area)Major Impurities by GC-MS (>0.1%)NMR Confirmation
Vendor A VDA-001>98% (GC)99.2%2-Ethylpyridine (0.3%), Toluene (0.15%)Conforms to structure
Vendor B VDB-00299.5% (HPLC)99.6%No impurities >0.1%Conforms to structure
Vendor C VDC-003>98%98.5%Unidentified peak at R.T. 8.2 min (0.8%)Conforms to structure, minor unidentified signals
Decision-Making Framework

The selection of the optimal standard should be based on a holistic evaluation of the analytical data.

Decision_Tree A Start: Need (2-Ethylpyridin-4-yl)methanol Standard B Perform HPLC, GC-MS, and NMR Analysis on Samples from Vendors A, B, C A->B C Is HPLC Purity >99.5%? B->C D Are there any unidentified impurities >0.1% by GC-MS? C->D Yes G Consider Vendor A if minor known impurities are acceptable C->G No (Vendor A: 99.2%) E Does NMR spectrum perfectly match the expected structure? D->E No (Vendor B) H Reject Vendor C Standard due to unknown impurity D->H Yes (Vendor C) F Select Vendor B Standard E->F Yes E->G No (Hypothetical)

Caption: Decision tree for selecting the optimal standard.

Based on the hypothetical data in Table 1, Vendor B would be the preferred supplier due to its high purity and the absence of significant impurities. While Vendor A's standard is of acceptable purity, the presence of known impurities should be considered in the context of the intended application. The standard from Vendor C should be avoided due to the presence of a significant, unidentified impurity.

Conclusion

The rigorous, multi-technique approach outlined in this guide provides a robust framework for sourcing and comparing commercial standards of (2-Ethylpyridin-4-yl)methanol. By moving beyond a simple reliance on the supplier's Certificate of Analysis and performing independent verification, researchers can ensure the quality and reliability of their starting materials. This due diligence is a critical investment in the integrity and success of any research and development program.

References

  • Title: USP Reference Standards in Pharmaceutical Analysis - SynThink Research Chemicals Source: SynThink Research Chemicals URL
  • Title: Unveiling the Significance of Reference Standards in the Pharmaceutical Industry Source: SimSon Pharma Ltd URL
  • Title: The Crucial Role of Reference Standards in the Pharmaceutical Industry!
  • Title: Why Analytical Reference Standards are Critical in Pharma Research Source: Aquigen Bio URL
  • Title: Quality By Design The Importance Of Reference Standards In Drug Development Source: LGC URL
  • Title: Application Notes and Protocols for the Analytical Characterization of Pyridine Derivatives Source: Benchchem URL
  • Title: Common impurities in commercial Pyridine-2-sulfonic acid Source: Benchchem URL: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-jMkQrIHUBzKXW3pLoeoyRRmnMouMmhSi5zQ71_cljWtoY2DF65S6nBxnKZA3r-Rc5qewYecI61XNipG-6u7kyNFzZg2FQi_Ns2p2yjLv6zNdJrhLQFW8EPf0LRi1YHtRbOg4tWkh0pighJKIA-N_LjjsHzoTyuxW1oC1yIpfv_uENwt3zpQ732t14RkTjcRQa9o2]([Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety &amp; Operational Guide: Handling (2-Ethylpyridin-4-yl)methanol

As a preferred partner in laboratory safety and chemical handling, we provide more than just reagents; we deliver the operational intelligence required to protect your team and your research. (2-Ethylpyridin-4-yl)methano...

Author: BenchChem Technical Support Team. Date: March 2026

As a preferred partner in laboratory safety and chemical handling, we provide more than just reagents; we deliver the operational intelligence required to protect your team and your research. (2-Ethylpyridin-4-yl)methanol (CAS: 165558-78-1) is a critical building block in drug development, but its structural properties demand rigorous, self-validating safety protocols.

Hazard Assessment & Mechanistic Causality

To handle (2-Ethylpyridin-4-yl)methanol safely, personnel must understand how it interacts with biological tissues. The molecule consists of a highly lipophilic pyridine ring substituted with an ethyl group and a hydroxymethyl group.

  • Dermal Permeability: The lipophilicity of the pyridine core allows it to readily partition into the stratum corneum, making dermal absorption a primary vector for systemic exposure .

  • Acute Tissue Irritation: Concurrently, the hydroxymethyl moiety acts as a strong hydrogen-bond donor and acceptor. Upon contact with the moisture of mucous membranes or the respiratory tract, it causes rapid localized protein denaturation and severe irritation .

Consequently, handling this compound requires an engineered safety system where environmental controls and Personal Protective Equipment (PPE) work in tandem to eliminate exposure pathways .

Mandatory PPE & Engineering Controls Matrix

Standard laboratory PPE is insufficient for pyridine derivatives. The following matrix outlines the required equipment, quantitative standards, and the biochemical rationale for each selection.

Equipment CategorySpecificationQuantitative StandardMechanistic Rationale
Hand Protection Butyl rubber or heavy-duty Nitrile glovesThickness ≥ 0.11 mmBreakthrough > 240 minsPyridine derivatives are aggressive organic solvents that rapidly permeate and swell natural rubber (latex) and thin-mil nitrile, leading to catastrophic breakthrough. Butyl rubber provides superior chemical resistance.
Eye Protection NIOSH-approved indirect-vent gogglesANSI Z87.1 (D3 rating for splash/droplet)Direct-vent safety glasses allow chemical vapors to enter the ocular space. The moisture of the eye rapidly absorbs the water-soluble pyridine-methanol, causing acute severe corneal irritation.
Ventilation Chemical Fume HoodFace velocity: 0.4 – 0.6 m/s (80–120 fpm)Prevents the accumulation of volatile vapors and the aerosolization of particulates during weighing and transfer.
Respiratory Half-mask respirator with Organic Vapor (OV) cartridgesAssigned Protection Factor (APF) = 10Required only if handling outside a fume hood or during a spill response. Mitigates inhalation of aerosolized powders or volatile vapors.

Operational Workflow: Donning, Handling, and Doffing

The following step-by-step methodology ensures a sterile and safe operational loop, preventing both primary exposure and secondary contamination.

Phase 1: Pre-Operational Setup & Donning
  • Ventilation Verification: Verify the chemical fume hood is operational and within the 0.4–0.6 m/s face velocity range. Never handle the neat material on an open bench.

  • Glove Integrity Check: Perform an inflation test on your butyl or heavy-duty nitrile gloves to check for micro-tears before donning.

  • Layering: Don a flame-resistant or chemical-resistant lab coat. Ensure the cuffs of the lab coat are tucked inside the gloves to eliminate exposed skin at the wrists.

  • Eye Protection: Secure indirect-vent goggles, ensuring a tight seal against the face.

Phase 2: Handling & Transfer
  • Static Mitigation: Use anti-static spatulas and weighing boats to prevent the electrostatic aerosolization of the compound.

  • Transfer: Keep the primary container sealed until immediately before use. Pyridine derivatives can be hygroscopic; minimizing air exposure protects both the chemical's integrity and the operator.

  • Tool Decontamination: Immediately place used spatulas and glassware into a designated solvent wash bin inside the fume hood. Do not leave contaminated tools exposed.

Phase 3: Doffing & Post-Operation
  • Glove Removal: Use the "beak method" (pinching the exterior of the glove at the wrist and pulling it inside out) to trap surface contaminants within the inverted glove.

  • Hand Hygiene: Wash hands immediately with soap and water. Critical Causality: Do not use solvents like ethanol or acetone to wash hands. Solvents strip the skin's natural lipid barrier and dramatically increase the dermal permeability of any residual chemical .

Spill Response & Disposal Plan

In the event of a breach, follow this procedural response to neutralize the threat and comply with Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) standards .

Immediate Spill Protocol
  • Isolate & Evacuate: Immediately alert laboratory personnel and restrict access to the spill zone.

  • Containment: If the material is in powder form, do not sweep it dry , as this generates hazardous inhalable dust. Gently cover the spill with damp absorbent pads or an inert binding agent (e.g., sand or vermiculite).

  • Collection: Use non-sparking, disposable scoops to transfer the absorbed material into a compatible, sealable high-density polyethylene (HDPE) hazardous waste container.

  • Surface Decontamination: Wash the spill area with copious amounts of water and laboratory detergent to remove residual pyridine organics.

RCRA-Compliant Disposal
  • Labeling: Clearly label the container as "Hazardous Chemical Waste: Pyridine Derivative (Toxic/Irritant)."

  • Storage: Store in a designated secondary containment bin away from strong oxidizers and strong acids.

  • Final Disposal: Coordinate with your Environmental Health and Safety (EHS) department for high-temperature incineration, which is the standard RCRA disposal method for nitrogenous organic compounds.

Workflow Visualization

PPE_Workflow Assessment Hazard Assessment: (2-Ethylpyridin-4-yl)methanol EngControls Engineering Controls (Fume Hood Setup) Assessment->EngControls PPEDonning PPE Donning (Butyl Gloves, Goggles, Coat) Assessment->PPEDonning Handling Chemical Handling & Experimentation EngControls->Handling PPEDonning->Handling SpillDecision Spill Event Occurred? Handling->SpillDecision SpillResponse Spill Response Protocol (Contain & Absorb) SpillDecision->SpillResponse Yes Disposal RCRA-Compliant Waste Disposal SpillDecision->Disposal No SpillResponse->Disposal Doffing PPE Doffing & Decontamination Disposal->Doffing

Operational workflow for handling (2-Ethylpyridin-4-yl)methanol, from hazard assessment to disposal.

References

  • Title: NIOSH Pocket Guide to Chemical Hazards - Pyridine Source: Centers for Disease Control and Prevention (CDC) / NIOSH URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council (NCBI Bookshelf) URL: [Link]

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